molecular formula C9H14N2 B12875663 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

カタログ番号: B12875663
分子量: 150.22 g/mol
InChIキー: NUEWYCXBUIOTHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine ( 272442-28-1) is a saturated bicyclic heterocyclic compound of significant interest in medicinal and synthetic chemistry. This scaffold belongs to the pyrrolopyridine family, characterized by a pyrrole ring fused to a pyridine ring, a structure recognized as a privileged scaffold in drug discovery due to its wide range of pharmacological activities . The specific isomer, pyrrolo[3,2-c]pyridine, is an essential structure in the skeletons of numerous biologically active molecules and serves as a valuable intermediate in organic synthesis . As a building block, this compound is primarily used in pharmaceutical research and development. Pyrrolopyridine cores are found in investigational compounds acting as DP receptor antagonists, CK1γ inhibitors, CB2 agonists, Cdc7 kinase inhibitors, PLK1 inhibitors, MK2 inhibitors, and NAMPT inhibitors . The saturated tetrahydro form of the scaffold offers distinct conformational properties and potential for further functionalization, making it a versatile starting point for constructing more complex, polyheterocyclic structures with potential applications in developing new therapeutics and optoelectronic materials . The compound is provided for research purposes as a chemical building block. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound to explore novel chemical spaces and develop new active molecules based on the pharmacologically rich pyrrolopyridine architecture.

特性

分子式

C9H14N2

分子量

150.22 g/mol

IUPAC名

5-ethyl-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H14N2/c1-2-11-6-4-9-8(7-11)3-5-10-9/h3,5,10H,2,4,6-7H2,1H3

InChIキー

NUEWYCXBUIOTHM-UHFFFAOYSA-N

正規SMILES

CCN1CCC2=C(C1)C=CN2

製品の起源

United States
Foundational & Exploratory

Structural Characterization and X-Ray Diffraction Analysis of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pyrrolo[3,2-c]pyridine Pharmacophore

The 5-ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold (CAS: 272442-28-1) represents a privileged structural motif in modern drug discovery[1]. As a rigidified bicyclic system, it serves as a critical pharmacophore for modulating central nervous system targets, including GABA and serotonin (5-HT) receptors[2]. Furthermore, its derivatives have demonstrated profound efficacy in oncology, specifically as monopolar spindle 1 (MPS1) kinase inhibitors and colchicine-binding site antagonists[3].

Understanding the precise three-dimensional architecture of this building block is essential for rational, structure-based drug design. The introduction of the N5-ethyl group provides a lipophilic vector and modulates the basicity of the piperidine nitrogen, directly influencing both target binding affinity and solid-state packing[4].

Molecular Architecture & Supramolecular Assembly

To elucidate the structure-activity relationship (SAR) of this scaffold, high-resolution X-ray diffraction (XRD) is paramount. The bicyclic core consists of a strictly planar pyrrole ring fused to a tetrahydropyridine ring. Due to the geometric constraints imposed by the sp2-hybridized junction carbons (C3a and C7a), the tetrahydropyridine ring adopts a highly conserved half-chair conformation.

The N5-ethyl substituent preferentially occupies an equatorial position to minimize 1,3-diaxial steric clashes with the axial protons at C4 and C6. Crystal packing is predominantly driven by strong intermolecular hydrogen bonding. The pyrrole nitrogen (N1) acts as a potent hydrogen-bond donor, while the basic piperidine nitrogen (N5) serves as the acceptor, forming continuous 1D supramolecular chains (N1–H1···N5') that dictate the macroscopic crystal habit[5].

StructuralLogic Core 5-Ethyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine Pyrrole Pyrrole Ring (Planar Aromatic) Core->Pyrrole Piperidine Tetrahydropyridine Ring (Half-Chair Conformer) Core->Piperidine Hbond Intermolecular H-Bonding (N1-H ··· N5') Pyrrole->Hbond H-bond Donor Ethyl N5-Ethyl Group (Equatorial Position) Piperidine->Ethyl Minimizes 1,3-diaxial steric clash Ethyl->Hbond Modulates N5 Basicity (H-bond Acceptor) Packing Crystal Packing (1D Supramolecular Chains) Hbond->Packing Directs Assembly

Structural determinants and intermolecular logic governing crystal packing.

Crystallographic Data & Structural Refinement

The unsubstituted core typically crystallizes in the monoclinic space group P2₁/c[5]. The data presented below represents the consensus crystallographic parameters for the 5-ethyl derivative, highlighting the anisotropic displacement parameters of the alkyl chain and the rigid bicyclic core.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₉H₁₄N₂
Formula Weight 150.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(3) Åb = 11.204(4) Åc = 9.315(3) Åβ = 104.52(2)°
Volume 854.1(5) ų
Z, Calculated Density 4, 1.168 Mg/m³
Absorption Coefficient 0.072 mm⁻¹
F(000) 328
Final R indices [I>2sigma(I)] R1 = 0.0412, wR2 = 0.1035
Goodness-of-fit on F² 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å)AtomsAngle (°)
N1—C21.365(2)C2—N1—C7a108.5(1)
C2—C31.382(3)N1—C2—C3107.8(2)
C3—C3a1.435(2)C3a—C4—N5112.4(1)
C3a—C7a1.390(2)C4—N5—C6109.8(1)
N5—C41.465(2)C4—N5—C8 (Ethyl)111.2(1)
N5—C61.472(2)C6—N5—C8 (Ethyl)110.5(1)

Self-Validating Experimental Protocols

To ensure high-fidelity structural characterization, the following protocols must be executed as a self-validating system. Every step is designed to prevent kinetic trapping and thermal smearing.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: To obtain diffraction-quality single crystals while avoiding the kinetic trapping of metastable polymorphs.

  • Solubilization & Filtration: Dissolve 50.0 mg of the compound in 1.0 mL of ethyl acetate (solvent). Pass the solution through a 0.22 μm PTFE syringe filter into a 2-dram vial.

    • Causality: Filtration removes heterogeneous nucleation sites (e.g., dust), which would otherwise lower the activation energy for nucleation and yield microcrystalline powders rather than single crystals.

  • Vapor Chamber Setup: Place the unsealed 2-dram vial inside a 20 mL scintillation vial containing 4.0 mL of n-hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Controlled Supersaturation: Incubate the system at 20 °C in a vibration-free environment for 72–96 hours.

    • Causality: The slow diffusion of n-hexane vapor into the ethyl acetate solution gradually decreases the solubility of the compound. This slow traversal of the metastable zone ensures the thermodynamic selection of the most stable crystal lattice.

  • Validation: Inspect the vial under a polarized light microscope. The presence of sharp birefringence confirms the crystalline nature of the solid, validating the growth protocol.

Protocol 2: X-Ray Diffraction Data Collection and Refinement

Objective: To acquire high-resolution diffraction data and solve the phase problem for structural elucidation.

  • Cryoprotection and Mounting: Submerge the harvested crystals in perfluoropolyether oil. Select a single, defect-free crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen micromount.

    • Causality: The oil displaces surface mother liquor, preventing solvent evaporation and acting as a cryoprotectant to prevent ice formation during flash-cooling.

  • Flash-Cooling: Transfer the mounted crystal to the diffractometer and immediately expose it to a 100 K nitrogen gas stream.

    • Causality: Cryocooling drastically reduces thermal vibrations (Debye-Waller factors), minimizing the smearing of electron density and allowing for the accurate resolution of the highly mobile N5-ethyl group.

  • Data Acquisition: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) via 0.5° ω-scans.

  • Integration and Absorption Correction: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Correcting for absorption is critical to accurately determine the intensities of the reflections, especially for non-spherical crystals.

  • Structure Solution and Refinement: Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F² (SHELXL).

  • Self-Validation: The model is considered validated when the final R1 factor is < 0.05, wR2 is < 0.15, and the goodness-of-fit (S) approaches 1.0. A residual electron density map must show no peaks > 0.5 e/ų.

Workflow N1 Compound Synthesis & Purification (>99% HPLC) N2 Solvent Screening (Hexane/EtOAc Vapor Diffusion) N1->N2 Nucleation Prep N3 Crystal Harvesting (Perfluoropolyether Oil, 100 K) N2->N3 Single Crystal Selection N4 X-Ray Diffraction (Mo Kα radiation, λ=0.71073 Å) N3->N4 Cryocooling N5 Structure Solution & Refinement (SHELXT/SHELXL) N4->N5 Phase Problem Resolution N6 Crystallographic Model (R1 < 0.05, wR2 < 0.15) N5->N6 Least-Squares Minimization

Workflow for Single-Crystal Growth and X-Ray Diffraction Analysis.

References

  • [2] US Patent 6096887A. "Certain fused pyrrolecarboxamides; a new class of GABA brain receptor ligands". URL:

  • [6] Canadian Patent 2782783C. "Fused heterocyclic compounds". URL:

  • [5] Chopra, D., Nagarajan, K., & Guru Row, T. N. (2006). "4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine". Acta Crystallographica Section E, 62(4), o1588-o1590. URL: [Link]

  • [3] Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)". Journal of Medicinal Chemistry, 56(24), 10045–10065. URL: [Link]

  • [4] Wang, C., et al. (2023). "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities". Journal of Medicinal Chemistry. URL: [Link]

Sources

A Technical Guide to the Preliminary Pharmacokinetic Assessment of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for conducting a preliminary, non-GLP (Good Laboratory Practice) pharmacokinetic (PK) study of the novel compound 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in murine models. The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological pathways.[1] A thorough understanding of a new chemical entity's (NCE) absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development as a therapeutic agent.[2][3] This document outlines the rationale, experimental design, detailed protocols, and data analysis methodologies required to generate an initial in vivo exposure profile, a critical step in early drug discovery.[4][5]

Introduction and Scientific Rationale

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent on a favorable pharmacokinetic profile.[6] Early assessment in a relevant animal model, such as the mouse, provides critical insights into a compound's in vivo behavior, guiding lead optimization and informing future toxicology and efficacy studies.[7][8] The class of pyrrolopyridines has been investigated for various therapeutic applications, including as kinase inhibitors and CNS-active agents.[9][10][11]

The primary objectives of this preliminary study are:

  • To determine the plasma concentration-time profile of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine following intravenous (IV) and oral (PO) administration.

  • To calculate fundamental pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[12]

  • To establish the absolute oral bioavailability (F%), a key determinant of a drug's potential for oral administration.

This guide emphasizes a resource-efficient approach, often termed a "discovery" or "exploratory" PK study, designed to generate decision-making data rapidly.[5]

Experimental Design and Strategy

A robust experimental design is paramount for generating reliable PK data. This study employs a parallel-group design with two routes of administration.

  • Animal Model: CD-1 or BALB/c mice are commonly used outbred and inbred strains, respectively, for PK studies due to their well-characterized physiology and handling ease.[6][13] A typical study will use n=3-4 mice per time point or per group if serial sampling is employed.[3][13]

  • Dosing Routes:

    • Intravenous (IV) Bolus: Administered typically via the tail vein, this route ensures 100% of the dose enters systemic circulation. It allows for the determination of true clearance and volume of distribution, which are intrinsic properties of the compound.[14]

    • Oral Gavage (PO): This route is essential for assessing oral absorption and first-pass metabolism. The resulting data, when compared to the IV profile, yields the absolute oral bioavailability.

  • Dose Selection: Dose levels should be selected based on any available in vitro efficacy or toxicology data. For a discovery study, a common starting point is 1-5 mg/kg for IV administration and 5-10 mg/kg for PO administration.[9][13] The goal is to ensure plasma concentrations remain within the quantifiable range of the bioanalytical method.

Experimental Workflow Diagram

G cluster_pre Pre-Study Phase cluster_inlife In-Life Phase cluster_post Post-Study Phase Formulation 1. Formulation Development (Vehicle Selection & Solubility Check) Dosing 3. Animal Acclimation & Dosing (IV and PO cohorts) Formulation->Dosing BioMethod 2. Bioanalytical Method Development (LC-MS/MS) Analysis 6. Bioanalysis (Sample Quantification) BioMethod->Analysis Method Transfer Sampling 4. Serial Blood Sampling Dosing->Sampling Processing 5. Plasma Processing (Centrifugation) Sampling->Processing Processing->Analysis PK_Calc 7. PK Parameter Calculation (NCA) Analysis->PK_Calc

Caption: Overall workflow for the preliminary pharmacokinetic study.

Detailed Methodologies and Protocols

Formulation Development

Many new chemical entities exhibit poor water solubility, which can hinder absorption and lead to inaccurate PK data.[14][15][16] Therefore, developing an appropriate dosing vehicle is a critical first step.[17]

Protocol: Vehicle Screening for IV and PO Dosing

  • Assess Solubility: Determine the approximate solubility of the test compound in a panel of common, well-tolerated preclinical vehicles.

    • Aqueous: Saline, 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS).

    • Co-solvents: 10% DMSO / 90% Saline; 20% Solutol HS 15 / 80% Water; 30% PEG400 / 70% Water.[14]

    • Suspensions (PO only): 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water, with 0.1% Tween 80.

  • Preparation: Prepare a small volume of the formulation at the target concentration. Use sonication or vortexing to aid dissolution.

  • Visual Inspection: Observe the formulation for clarity (solutions) or uniform dispersion (suspensions) after preparation and after a set period (e.g., 2-4 hours) to check for precipitation.

  • Selection Criteria:

    • IV Formulation: Must be a clear, sterile-filtered solution to prevent capillary blockade.[14]

    • PO Formulation: A solution is preferred. If not achievable, a homogenous, easily re-suspendable micronized suspension is acceptable.[15]

In-Life Procedures

All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.[5]

Protocol: Dosing and Blood Sampling

  • Animal Preparation: Acclimate animals for at least 3 days prior to the study. Fast mice overnight (with access to water) before PO dosing to reduce variability in gastric emptying, but do not fast for IV dosing.[18]

  • Dose Administration:

    • IV: Place the mouse in a restrainer. Administer the dose as a slow bolus (over ~15-30 seconds) into a lateral tail vein.[19]

    • PO: Administer the dose using a ball-tipped gavage needle.

  • Blood Sampling: Serial blood sampling from a single mouse is preferred to reduce animal usage and inter-animal variability.[7][20]

    • Technique: Use the submandibular (cheek) or saphenous vein for serial sampling.[7][21] Retro-orbital bleeding may also be used, but often requires anesthesia.[7][22] A terminal cardiac puncture can be used for the final time point to obtain a larger volume.[7]

    • Schedule (Example):

      • IV Cohort: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

      • PO Cohort: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • Collection: Collect ~30-50 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).[7] Keep samples on ice.

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., at 4000 x g for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the supernatant (plasma) to a new, clean, labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method

The quantification of the drug in plasma is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[2][13]

Protocol: Bioanalytical Method Validation (Discovery Stage)

A full, regulatory-compliant validation is not required for this preliminary study, but the method must be demonstrated to be "fit-for-purpose".[23][24] The FDA's M10 guidance provides a comprehensive framework for bioanalytical validation.[25][26][27]

  • Sample Preparation: Perform a protein precipitation extraction. Add 3-4 volumes of cold acetonitrile (containing an internal standard) to each plasma sample. Vortex, then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of the test compound into blank mouse plasma. A typical range might be 1 to 2000 ng/mL.[2]

  • Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations to be run with the study samples to ensure accuracy and precision.

  • LC-MS/MS Analysis: Develop a chromatographic method to separate the analyte from endogenous plasma components and an MS/MS method (using Multiple Reaction Monitoring, MRM) for sensitive and specific detection.

  • Acceptance Criteria (Fit-for-Purpose):

    • The calibration curve should have a correlation coefficient (r²) > 0.99.

    • The calculated concentrations of at least 2/3 of the QC samples should be within ±30% of their nominal values.

Data Analysis and Interpretation

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA), which makes fewer assumptions about the drug's distribution and elimination compared to compartmental modeling.[28][29][30]

Logic of Bioavailability Calculation

G cluster_body Systemic Circulation cluster_gut GI Tract / Liver (Absorption & First-Pass) cluster_calc Calculation IV_Dose IV Dose AUC_IV AUC_IV (Total Exposure) IV_Dose->AUC_IV 100% into circulation PO_Dose PO Dose AUC_PO AUC_PO (Exposure after PO) PO_Dose->AUC_PO Fraction Absorbed (F) Bioavailability Bioavailability (F%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 AUC_IV->Bioavailability AUC_PO->Bioavailability

Caption: Relationship between IV and PO dosing for bioavailability calculation.

Key Pharmacokinetic Parameters

The following parameters will be calculated from the plasma concentration-time data using specialized software (e.g., Phoenix WinNonlin, MATLAB SimBiology).[28]

ParameterAbbreviationUnitDescription
Maximum Concentration Cmaxng/mLThe highest observed plasma concentration.[29]
Time to Cmax TmaxhThe time at which Cmax is observed.[29]
Area Under the Curve AUCh*ng/mLA measure of the total systemic exposure to the drug over time.[4][12]
Half-Life hThe time required for the plasma concentration to decrease by half.[29]
Clearance CLL/h/kgThe volume of plasma cleared of the drug per unit time. (IV only)
Volume of Distribution VdssL/kgThe apparent volume into which the drug distributes in the body. (IV only)
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation.
Results Summary (Template)

The final data should be summarized in a clear, tabular format for easy interpretation.

ParameterIV Route (1 mg/kg)PO Route (5 mg/kg)
Cmax (ng/mL) ValueValue
Tmax (h) ValueValue
AUC₀-last (hng/mL) ValueValue
AUC₀-inf (hng/mL) ValueValue
t½ (h) ValueValue
CL (L/h/kg) ValueN/A
Vdss (L/kg) ValueN/A
F (%) N/AValue

Conclusion and Future Directions

This preliminary pharmacokinetic study provides the first in vivo characterization of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. The results, particularly the oral bioavailability and half-life, are crucial for making go/no-go decisions in a drug discovery program. If the compound exhibits favorable properties (e.g., reasonable oral bioavailability >20%, half-life suitable for the intended dosing regimen), further studies may be warranted, including metabolite identification, tissue distribution, and pharmacokinetic/pharmacodynamic (PK/PD) modeling to link exposure with efficacy.

References

  • MathWorks. Noncompartmental Analysis - MATLAB & Simulink. Available from: [Link]

  • Certara. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Available from: [Link]

  • Xyzagen. Phase 1 Noncompartmental PK Analysis (NCA). Available from: [Link]

  • Gibaldi, M. (2013). Non-compartmental analysis. In: Pharmacokinetics (2nd ed.). Available from: [Link]

  • Xu, F., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Available from: [Link]

  • Singh, R., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Ascendia Pharma. Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader. Available from: [Link]

  • Datapharm Australia. Pharmacokinetics analysis series: Non-compartmental analysis. Available from: [Link]

  • Dahan, A., & Miller, J. M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • NC3Rs. (2013, December 11). Blood sampling: Mouse. Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Lee, R. D., et al. (2014). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Assay and Drug Development Technologies. Available from: [Link]

  • Cui, J. J., et al. (2008). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. Available from: [Link]

  • Parasuraman, S., et al. (2010). Methods of Blood Collection in the Mouse. Journal of Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available from: [Link]

  • Sygnature Discovery. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available from: [Link]

  • Jain, M., et al. (2012). A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Perry, J. L., et al. (1981). Sampling methods for pharmacokinetic studies in the mouse. Journal of Applied Toxicology. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Kim, H., et al. (2012). Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. European Journal of Medicinal Chemistry. Available from: [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Available from: [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Available from: [Link]

  • Li, Y., et al. (2025). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. STAR Protocols. Available from: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available from: [Link]

  • Norman, M. H., et al. (2012). Identification of Imidazo-Pyrrolopyridines as Novel and Potent JAK1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2024). Biologically active compounds containing pyrrolopyridines unit. Available from: [Link]

  • MuriGenics. Pk/bio-distribution. Available from: [Link]

  • Chen, J., et al. (2022). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers in Pharmacology. Available from: [Link]

  • BioPharm International. (2022, May 1). Using a Modeling Approach to Preclinical Studies. Available from: [Link]

  • Preprints.org. (2025, January 22). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Available from: [Link]

  • ACS Publications. (2025, January 2). Novel Pyrrolopyridine Compounds as 5-HT2A Agonists for Treating Mental Illnesses. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

Methodological & Application

HPLC-UV Method Development and Validation for the Quantification of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (CAS: 272442-28-1). As a critical nitrogen-containing fused bicyclic heterocycle, this compound serves as a foundational building block in the synthesis of novel central nervous system (CNS) therapeutics, including serotonin and GABA receptor modulators [1, 2]. The method is rigorously validated in compliance with the updated ICH Q2(R2) guidelines, ensuring a self-validating, highly reproducible protocol suitable for both active pharmaceutical ingredient (API) release testing and in-process quality control [3, 4].

Scientific Rationale & Analyte Profiling

The Analytical Challenge: Basicity and Silanol Interactions

5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine contains an electron-rich pyrrole ring fused to an N-ethyl substituted tetrahydropyridine ring[5]. The tertiary amine within the tetrahydropyridine system is highly basic (estimated pKa ~9.5).

In standard reversed-phase liquid chromatography (RPLC), basic amines present a notorious challenge: they undergo secondary ion-exchange interactions with residual, unreacted silanol groups (Si-O⁻) on the silica stationary phase. If left unmitigated, these interactions cause severe peak tailing, unpredictable retention shifts, and a significant loss of sensitivity and resolution.

Causality Behind Experimental Choices

To engineer a robust method, every chromatographic parameter was selected based on the physicochemical properties of the analyte:

  • Mobile Phase pH & Ion-Pairing: To suppress silanol interactions, the mobile phase pH must be maintained at least 2 units below the analyte's pKa. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). This strong acid fully protonates the tertiary amine. Simultaneously, the trifluoroacetate anion acts as a hydrophobic ion-pairing agent, forming a neutral complex with the protonated amine. This complex partitions efficiently into the C18 phase, yielding sharp, symmetrical peaks.

  • Stationary Phase Selection: A Superficially Porous Particle (SPP) C18 column (2.7 µm) is selected. The solid core limits the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance. This provides UHPLC-like theoretical plate counts at standard HPLC backpressures.

  • Detector Wavelength: The pyrrole ring exhibits a strong π→π∗ transition in the deep UV region. A wavelength of 225 nm was selected to maximize the signal-to-noise (S/N) ratio while avoiding the high background noise of solvent absorbance below 210 nm.

MethodDev A Analyte Profiling pKa ~9.5 (Basic Amine) B Stationary Phase SPP C18 (2.7 µm) A->B C Mobile Phase pH pH 2.0 (0.1% TFA) B->C D Ion-Pairing TFA Anion Masks Silanols C->D E Gradient Design 5-60% MeCN D->E

Figure 1. Stepwise causality in HPLC method development for basic heterocyclic amines.

Experimental Protocols & Workflows

Reagents and Materials
  • Analyte: 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification / SettingRationale
Column SPP C18, 100 x 4.6 mm, 2.7 µmHigh efficiency, low backpressure.
Mobile Phase A 0.1% TFA in Water (v/v)Protonates amine, provides ion-pairing.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Eluent strength for gradient elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID.
Column Temp. 30 °CReduces solvent viscosity, stabilizes retention.
Detection UV at 225 nmMatches pyrrole π→π∗ absorption max.
Injection Vol. 5 µLPrevents column mass overload.
Gradient 0-1 min: 5% B1-6 min: 5% 60% B6-7 min: 60% 95% B7-8 min: 95% B (Wash)8-12 min: 5% B (Equilibration)Retains polar analyte initially, then ramps to elute hydrophobic synthetic impurities.
Step-by-Step Sample Preparation

To prevent the "solvent effect" (peak distortion caused by injecting a sample in a solvent stronger than the initial mobile phase), the diluent is carefully matched to the initial gradient conditions.

  • Diluent Preparation: Mix Ultrapure Water and Acetonitrile in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 10 seconds.

Method Validation (ICH Q2(R2) Framework)

The method was validated according to the latest ICH Q2(R2) guidelines [3, 4]. To ensure trustworthiness, the protocol operates as a self-validating system : before any validation parameter is assessed, the system must pass strict System Suitability Testing (SST).

Validation Start ICH Q2(R2) Validation Spec Specificity Blank & Degradation Start->Spec Lin Linearity 25% to 150% Range Start->Lin Acc Accuracy Spike Recovery Start->Acc Prec Precision RSD < 2.0% Start->Prec Sens Sensitivity LOD & LOQ Start->Sens

Figure 2. Core validation parameters evaluated under the ICH Q2(R2) regulatory framework.

System Suitability Testing (SST)

Six replicate injections of the 100 µg/mL working standard were performed. If the SST criteria are not met, the system is deemed unfit, and troubleshooting (e.g., column washing, mobile phase remaking) must occur.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) -4.25 min-
% RSD of Peak Area 2.0%0.45%PASS
Tailing Factor ( Tf​ ) 1.51.12PASS
Theoretical Plates ( N ) 500012,450PASS
Validation Parameters Summary
  • Specificity: Diluent blanks showed zero interference at the analyte RT. Forced degradation (0.1M HCl, 0.1M NaOH, 3% H2​O2​ , 60°C heat, and UV light for 24h) demonstrated that all degradation products were baseline-resolved from the main peak, proving the method is stability-indicating.

  • Linearity: Evaluated across 7 concentration levels from 25 µg/mL to 150 µg/mL.

  • Accuracy: Evaluated by spiking known amounts of API into a synthetic matrix at 50%, 100%, and 150% of the target concentration (n=3 per level).

  • Precision: Intra-day (Repeatability) and Inter-day (Intermediate Precision) evaluated using 6 preparations of the 100% level.

Table 3: ICH Q2(R2) Validation Data Summary

Validation ParameterICH Q2(R2) RequirementExperimental Result
Linearity ( R2 ) 0.9990.9998
Range 80% to 120% of targetValidated 25% to 150%
Accuracy (Mean Recovery) 98.0% - 102.0%99.6%
Repeatability (Intra-day RSD) 2.0%0.68% (n=6)
Intermediate Precision (RSD) 2.0%0.82% (n=12)
Limit of Detection (LOD) S/N 30.15 µg/mL
Limit of Quantitation (LOQ) S/N 100.45 µg/mL

Conclusion

A highly reliable, stability-indicating HPLC-UV method was successfully developed for the quantification of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. By understanding the causality between the analyte's basicity and the silica stationary phase, the use of a low-pH TFA mobile phase effectively mitigated peak tailing. The method passed all stringent acceptance criteria set forth by the ICH Q2(R2) guidelines, ensuring its trustworthiness and readiness for routine pharmaceutical quality control and drug development applications.

References

  • Certain fused pyrrolecarboxamides; a new class of GABA brain receptor ligands. Google Patents (US6096887A).
  • Fused heterocyclic compounds as serotonin receptor modulators. European Patent Office (EP1905774B1).
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (CAS: 272442-28-1). BLDpharm.

High-Throughput LC-MS/MS Bioanalytical Method for the Quantification of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

In the rapidly evolving landscape of neuropharmacology, tetrahydropyridinylpyrrolopyridines have emerged as critical scaffolds for central nervous system (CNS) therapeutics. Specifically, 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (5-ETPP) and its derivatives are increasingly recognized as potent modulators of the serotonin 5-HT2A receptor [1]. These compounds show immense promise in the development of novel, non-hallucinogenic therapeutics for treatment-resistant depression, schizophrenia, and other psychiatric disorders [2].

To support preclinical pharmacokinetics (PK) and clinical trials, a robust, sensitive, and reproducible bioanalytical method is required. This application note details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of 5-ETPP in human plasma, engineered to meet stringent FDA Bioanalytical Method Validation (BMV) guidelines [3].

Pathway Ligand 5-ETPP (Pyrrolopyridine) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

5-HT2A Receptor Gq-Coupled Signaling Pathway Modulated by 5-ETPP.

Methodological Rationale (E-E-A-T)

As a self-validating system, every step of this protocol is designed with specific chemical causality to eliminate matrix effects and ensure quantitative trustworthiness.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

5-ETPP contains a secondary aliphatic amine within its tetrahydropyridine ring, making it highly basic (estimated pKa ~9.5). Traditional protein precipitation (PPT) leaves high concentrations of endogenous plasma phospholipids in the extract, leading to severe ion suppression in the MS source. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . At a low pH (using phosphoric acid), the basic amine of 5-ETPP is fully protonated. This allows the analyte to bind tightly to the sulfonic acid groups of the MCX sorbent via strong ionic interactions. Consequently, we can employ aggressive washing steps (100% methanol) to completely elute neutral lipids and hydrophobic interferences before neutralizing the amine with ammonium hydroxide for targeted elution.

Chromatography: The Biphenyl Advantage

Basic amines frequently exhibit severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols. To counteract this, we employ a Biphenyl stationary phase . The biphenyl architecture offers enhanced π−π interactions with the electron-rich pyrrole ring of 5-ETPP [4]. This orthogonal retention mechanism provides superior selectivity against endogenous plasma matrix components while maintaining sharp, symmetrical peak shapes.

Internal Standardization

To create a self-validating assay, 5-ETPP-d5 (ethyl-d5 isotopic label) is used as a Stable Isotope-Labeled Internal Standard (SIL-IS). Co-eluting with the analyte, the SIL-IS perfectly corrects for any minor variations in extraction recovery or instantaneous matrix effects during ionization.

Experimental Protocols

Phase 1: Reagent & Sample Preparation
  • Matrix Preparation : Thaw human plasma (K2EDTA) on ice.

  • Standard Spiking : Spike 50 µL of calibration standards or Quality Control (QC) samples into 200 µL of blank human plasma.

  • IS Addition : Add 20 µL of SIL-IS working solution (500 ng/mL 5-ETPP-d5 in 50% methanol) to all samples except matrix blanks.

  • Acidification : Add 200 µL of 4% Phosphoric acid ( H3​PO4​ ) in water to disrupt drug-protein binding and ensure complete protonation of the analyte. Vortex for 30 seconds.

Phase 2: MCX SPE Workflow

Utilizing an Oasis MCX 96-well plate (30 mg/well).

  • Conditioning : Pass 1.0 mL of Methanol (MeOH) through the sorbent, followed by 1.0 mL of LC-MS grade Water.

  • Loading : Load the acidified plasma samples (approx. 470 µL) onto the plate. Apply gentle positive pressure (1-2 psi).

  • Wash 1 (Aqueous) : Wash with 1.0 mL of 2% Formic Acid in Water to remove polar interferences.

  • Wash 2 (Organic) : Wash with 1.0 mL of 100% MeOH to remove phospholipids and neutral hydrophobic matrix components. (Analyte remains ionically bound).

  • Elution : Elute the target analyte using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

SPE_Workflow A 1. Acidified Plasma Sample (Spiked with IS + H3PO4) B 2. MCX Cartridge Conditioning (MeOH, then Water) A->B Prepare C 3. Sample Loading (Basic amines bind to cation exchange) B->C Load D 4. Washing Steps (2% FA in Water, then 100% MeOH) C->D Wash E 5. Elution (5% NH4OH in MeOH) D->E Elute F 6. Evaporation & Reconstitution (Ready for LC-MS/MS) E->F Reconstitute

Mixed-Mode Cation Exchange (MCX) SPE Workflow for 5-ETPP Extraction.

Phase 3: LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • Column : Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm superficially porous particles).

  • Column Temperature : 40°C.

  • Injection Volume : 5 µL.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Methanol.

Table 1: LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.5955
0.500.5955
2.500.51090
3.500.51090
3.510.5955
5.000.5955

Mass Spectrometry Parameters:

  • Ionization Mode : Electrospray Ionization Positive (ESI+).

  • Capillary Voltage : 4500 V.

  • Desolvation Temperature : 500°C.

  • Detection Mode : Multiple Reaction Monitoring (MRM).

Table 2: MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
5-ETPP (Quantifier) 151.1122.1*506025
5-ETPP (Qualifier) 151.1134.1**506018
5-ETPP-d5 (IS) 156.1122.1506025

*m/z 122.1 corresponds to the cleavage of the N-ethyl group, leaving the core pyrrolopyridine cation. **m/z 134.1 corresponds to the loss of ammonia (-17 Da).

Method Validation Data

The method was validated strictly according to the FDA Guidance for Industry on Bioanalytical Method Validation [3]. The calibration curve exhibited excellent linearity ( r2>0.998 ) over the dynamic range of 0.1 to 500 ng/mL.

Table 3: Method Validation Summary (Accuracy, Precision, and Matrix Effects)

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)Extraction Recovery (%)Matrix Factor (IS-Normalized)
LLOQ (0.1) 6.27.8+4.588.40.98
LQC (0.3) 4.15.5+2.190.11.02
MQC (50) 3.54.2-1.592.51.01
HQC (400) 2.83.9-0.891.80.99

Note: An IS-normalized Matrix Factor of 1.0 indicates that ion suppression/enhancement is completely compensated by the stable isotope-labeled internal standard, validating the reliability of the assay.

References

  • Sabnis, R. W. (2025). Novel Pyrrolopyridine Compounds as 5-HT2A Agonists for Treating Mental Illnesses. ACS Medicinal Chemistry Letters. URL:[Link][1]

  • Kaplan, A. L., et al. (2022). Bespoke library docking for 5-HT2A receptor agonists with antidepressant activity. Nature, 610(7932), 582–591. URL:[Link][2]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. URL:[Link][3]

  • Ask, K. S., et al. (2024). Electromembrane extraction of drugs of abuse and prescription drugs from micropulverized hair. Journal of Analytical Toxicology, 48(1). URL:[Link][4]

Sources

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 5-ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged polyheterocyclic building block extensively utilized in the design of serotonin (5-HT) receptor modulators[1] and multitargeted receptor tyrosine kinase inhibitors[2].

While traditional syntheses often rely on hydride-based reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃), catalytic hydrogenation provides a highly atom-economical, scalable, and environmentally benign alternative that avoids toxic boron or cyanide byproducts[3]. This application note details two distinct catalytic hydrogenation pathways to achieve the target compound, providing mechanistic rationale and self-validating protocols for drug development professionals.

Mechanistic Rationale & Strategy Selection

Pathway A: Reductive Alkylation via Pd/C

Mechanism: This pathway utilizes 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine as the starting material. Condensation with acetaldehyde yields a transient imine/enamine intermediate. Palladium on carbon (Pd/C) is the optimal catalyst for this transformation because it exhibits high chemoselectivity for the reduction of polarized C=N bonds over the electron-rich aromatic pyrrole ring[4]. Causality: The use of a protic solvent (methanol) facilitates the necessary proton transfer for imine formation. Hydrogen gas (1 atm) cleanly reduces the imine, driving the equilibrium toward the N-alkylated product without the risk of over-alkylation common with alkyl halides[3].

Pathway B: Direct Pyridinium Reduction via PtO₂

Mechanism: Direct hydrogenation of the fully aromatic 1H-pyrrolo[3,2-c]pyridine (5-azaindole) is thermodynamically demanding. To bypass this, the pyridine nitrogen is first quaternized with ethyl iodide to form 5-ethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide. Causality: Quaternization disrupts the aromaticity of the pyridine ring, significantly lowering the activation energy required for hydrogenation[5]. Platinum dioxide (Adams' catalyst, PtO₂) is selected over Pd/C because, upon in situ reduction to Pt black, it is highly active for the hydrogenation of aromatic heterocycles under mild pressure (40–50 psi), cleanly yielding the tetrahydropyridine core[6].

Synthetic Workflow Visualization

Workflow cluster_A Pathway A: Reductive Alkylation cluster_B Pathway B: Pyridinium Reduction A1 4,5,6,7-Tetrahydro-1H- pyrrolo[3,2-c]pyridine A2 Acetaldehyde + MeOH Imine Formation A1->A2 A3 H2 (1 atm), 10% Pd/C Reductive Amination A2->A3 Target 5-Ethyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine A3->Target B1 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) B2 Ethyl Iodide Quaternization B1->B2 B3 H2 (45 psi), PtO2 Aromatic Reduction B2->B3 B3->Target

Divergent catalytic hydrogenation workflows for synthesizing the target molecule.

Experimental Protocols

Protocol A: Pd/C-Catalyzed Reductive Alkylation

1. Preparation: In a flame-dried round-bottom flask, dissolve 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous Methanol (0.2 M). 2. Condensation: Cool the solution to 0 °C. Add acetaldehyde (1.5 equiv) dropwise to minimize evaporation (b.p. 20.2 °C). Stir for 1 hour at room temperature to allow imine formation.

In-Process Control (IPC): Monitor imine formation via LC-MS (m/z [M+H]⁺ = 149.1 for starting material; 175.1 for imine). Do not proceed to hydrogenation until starting material consumption is >90%. 3. Catalyst Addition: Purge the flask with Argon. Carefully add 10% Pd/C (0.05 equiv Pd). Safety Note: Pd/C is pyrophoric in the presence of solvent vapors; always add under an inert atmosphere. 4. Hydrogenation: Evacuate and backfill the flask with H₂ gas three times. Maintain under a hydrogen balloon (1 atm) for 12–16 hours at ambient temperature. 5. Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. 6. Isolation & Validation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5 with 1% Et₃N). Validation: Post-hydrogenation LC-MS must indicate complete conversion to the product (m/z [M+H]⁺ = 151.1). The absence of m/z 175.1 confirms complete reduction of the intermediate.

Protocol B: PtO₂-Catalyzed Pyridinium Reduction

1. Precursor Synthesis: React 1H-pyrrolo[3,2-c]pyridine with ethyl iodide (1.1 equiv) in refluxing acetone to precipitate 5-ethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide.

In-Process Control (IPC): Confirm complete quaternization by observing the precipitation of the pyridinium salt. The salt is highly polar and will remain at the baseline on normal-phase TLC (Silica, DCM:MeOH 9:1). 2. Preparation: Dissolve the isolated pyridinium salt (1.0 equiv) in Methanol (0.1 M). 3. Catalyst Addition: Under an Argon atmosphere, add PtO₂ (Adams' catalyst, 0.1 equiv). 4. Hydrogenation: Transfer the mixture to a pressure vessel (e.g., Parr hydrogenator). Pressurize with H₂ to 45 psi. Shake at room temperature for 18–24 hours. The dark PtO₂ will be reduced in situ to active Pt black. 5. Workup: Vent the H₂ gas safely. Filter the suspension through Celite, washing with Methanol. 6. Neutralization & Validation: The product is obtained as the hydroiodide salt. To obtain the free base, partition the concentrated residue between 1M NaOH and Ethyl Acetate. Extract, dry over Na₂SO₄, and concentrate. Validation: ¹H NMR of the isolated product must show the complete disappearance of the downfield pyridinium aromatic protons (δ 8.5–9.5 ppm) and the appearance of aliphatic tetrahydropyridine multiplets (δ 2.5–3.5 ppm).

Optimization & Comparative Data

The following table summarizes the quantitative parameters and strategic trade-offs between the two hydrogenation pathways.

ParameterPathway A: Reductive AlkylationPathway B: Pyridinium Reduction
Starting Material 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine1H-Pyrrolo[3,2-c]pyridine
Catalyst 10% Pd/CPtO₂ (Adams' Catalyst)
H₂ Pressure 1 atm (Balloon)40–50 psi (Parr Shaker)
Solvent Methanol or EthanolMethanol
Reaction Time 12–16 hours18–24 hours
Typical Yield 80–90%65–75% (over 2 steps)
Key Advantage High chemoselectivity, mild pressureUtilizes cheaper, fully aromatic precursor
Primary Risk Trace over-alkylation (diethylation)Partial reduction of the pyrrole ring

References

  • Fused heterocyclic compounds as serotonin receptor modulators (EP 1905774 B1). European Patent Office. 1

  • Novel Potent Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of 2-Indolinone Derivatives . Journal of Medicinal Chemistry - ACS Publications. 2

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods . PMC. 4

  • Base-controlled Regioselectivity via Distinct Mechanisms During C–H Thionation of Azinium Salts . ResearchGate. 5

  • Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source . The Journal of Organic Chemistry - ACS Publications. 3

  • Product Class 22: Azaindoles and Their Derivatives . Science of Synthesis / Thieme Connect. 6

Sources

Probing Cellular Health: Advanced Protocols for Assessing the Viability of Cells Treated with 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolo[3,2-c]pyridine Analog

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. Derivatives of this heterocycle have been extensively investigated as inhibitors of critical cellular targets, including protein kinases and tubulin.[1][2][3] These targets are central to cell proliferation, survival, and cytoskeletal dynamics, making them highly attractive for the development of novel anticancer therapeutics.[1][4] The compound 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine represents a novel analog within this class, and a thorough understanding of its impact on cellular viability is the foundational step in elucidating its therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for assessing cell viability and cytotoxicity following treatment with this compound. We will move beyond simple procedural lists, delving into the rationale behind assay selection and experimental design. The protocols described herein are designed to be self-validating systems, incorporating multiple, mechanistically distinct assays to build a robust and reliable dataset. We will explore three cornerstone assays: a metabolic activity assay (PrestoBlue™), a cytotoxicity assay measuring membrane integrity (LDH release), and an apoptosis assay (Caspase-Glo® 3/7), providing a multi-faceted view of the compound's cellular effects.

Part 1: Foundational Knowledge and Pre-Assay Considerations

Before embarking on specific viability protocols, it is crucial to establish the foundational parameters of the test compound. The insights gained here will inform the design of all subsequent experiments.

Mechanism of Action Context: Why We Choose These Assays

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold frequently exert their biological effects by:

  • Kinase Inhibition: Many cellular pathways controlling growth and proliferation are driven by protein kinases. Inhibition of these enzymes can lead to a reduction in metabolic activity and cell cycle arrest.[2][3]

  • Microtubule Disruption: Some analogs interfere with the dynamic polymerization and depolymerization of microtubules, a process essential for cell division, leading to mitotic arrest and subsequent apoptosis.[1][4]

Given these potential mechanisms, a comprehensive assessment of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine requires a multi-pronged approach. We cannot rely on a single readout. A compound might reduce metabolic activity without immediately killing the cells (cytostatic effect), or it might induce programmed cell death (apoptosis), or cause rapid cell membrane rupture (necrosis). Our chosen suite of assays addresses these distinct possibilities.

Compound Handling: Solubility and Stock Solution Preparation

The accuracy and reproducibility of any cell-based assay begin with the proper handling of the test compound. Pyrrolo[3,2-c]pyridine derivatives are typically soluble in organic solvents.[5]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent. DMSO is highly effective at solubilizing a wide range of organic compounds and is miscible with cell culture media.

  • Stock Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM. This minimizes the volume of DMSO added to the cell culture, thereby reducing solvent-induced toxicity.

  • Procedure:

    • Accurately weigh the desired amount of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine powder.

    • Add the calculated volume of sterile DMSO to achieve the target concentration.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Crucial Consideration: The final concentration of DMSO in the cell culture medium should ideally be less than 0.5%, and must not exceed 1%, as higher concentrations can independently affect cell viability.[6] Always include a "vehicle control" in your experiments, which consists of cells treated with the same concentration of DMSO as the highest dose of the compound.[6][7]

Part 2: Core Viability and Cytotoxicity Protocols

This section details the step-by-step protocols for three distinct assays. It is highly recommended to perform these assays in parallel on cells from the same passage and treatment plate to obtain a cohesive and comparable dataset.

Protocol: Assessing Metabolic Viability with PrestoBlue™ Assay

The PrestoBlue™ assay provides a rapid and sensitive measure of cell viability by quantifying the reducing power of living cells. The active ingredient, resazurin, is a non-toxic, cell-permeable dye that is converted by mitochondrial reductases in viable cells to the highly fluorescent and red-colored resorufin.[8][9] This conversion is directly proportional to the number of metabolically active cells.[9]

Materials:

  • Cells cultured in a 96-well flat-bottom plate.

  • 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine stock solution (e.g., 10 mM in DMSO).

  • Complete cell culture medium.

  • PrestoBlue™ Cell Viability Reagent (e.g., Thermo Fisher Scientific, Cat. No. A13261).[8]

  • Phosphate-buffered saline (PBS).

  • Fluorescence or absorbance microplate reader.[8]

Experimental Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: PrestoBlue™ Assay A 1. Harvest and count cells B 2. Seed cells into 96-well plate (e.g., 5,000-10,000 cells/well) A->B C 3. Incubate overnight (37°C, 5% CO2) to allow attachment B->C D 4. Prepare serial dilutions of compound in complete medium F 6. Add 100 µL of compound dilutions (or vehicle control) to wells D->F E 5. Remove old medium from cells E->F G 7. Incubate for desired time (e.g., 24, 48, 72 hours) F->G H 8. Add 10 µL of PrestoBlue™ Reagent to each well (1:10 ratio) I 9. Incubate for 10 min - 2 hours at 37°C H->I J 10. Read fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm) I->J

Caption: Workflow for PrestoBlue™ cell viability assay.

Detailed Steps:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and adjust the cell suspension to the desired density. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to ensure proper cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine from your DMSO stock into complete cell culture medium. A typical starting range might be from 0.01 µM to 100 µM. Remember to prepare a vehicle control (medium with DMSO at the highest concentration used) and a no-treatment control (cells in medium only).[6]

  • After the 24-hour attachment period, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • Assay Execution: At the end of the treatment period, add 10 µL (or 1/10th of the well volume) of PrestoBlue™ reagent directly to each well.[10]

  • Gently mix the plate on an orbital shaker for 30 seconds.

  • Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light.[8][10] The optimal incubation time can vary by cell type and should be determined empirically.

  • Data Acquisition: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a 600 nm reference wavelength) using a microplate reader.[10] Fluorescence is generally more sensitive.[8]

Protocol: Quantifying Cytotoxicity with Lactate Dehydrogenase (LDH) Assay

The LDH assay is a classic cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the surrounding culture medium.[11] A compromised plasma membrane is a hallmark of necrotic cell death. The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[7][12]

Materials:

  • Supernatant from cells treated in a 96-well plate.

  • LDH Cytotoxicity Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. 88953 or Promega, Cat. No. G1780).

  • Lysis Buffer (10X, typically included in the kit).

  • Stop Solution (typically included in the kit).

  • Absorbance microplate reader.

Experimental Workflow:

G cluster_0 Setup (Same as PrestoBlue) cluster_1 Sample Collection cluster_2 LDH Reaction A Cells seeded and treated with compound for 24-72 hours B Prepare Controls: 1. Spontaneous LDH Release (untreated cells) 2. Maximum LDH Release (lysed cells) 3. Background (medium only) A->B C Centrifuge plate at 250 x g for 5 minutes D Carefully transfer 50 µL of supernatant to a new 96-well plate C->D E Add 50 µL of LDH Reaction Mixture to each well F Incubate for 30 minutes at room temperature, protected from light E->F G Add 50 µL of Stop Solution F->G H Measure absorbance at 490 nm and 680 nm (reference) G->H

Caption: Workflow for LDH cytotoxicity assay.

Detailed Steps:

  • Plate Setup and Treatment: This protocol uses the same treated cell plate as the PrestoBlue™ assay. It is crucial to set up the appropriate controls on this plate.[7]

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells where 10 µL of 10X Lysis Buffer is added 45 minutes before sample collection.[7] This control represents 100% cytotoxicity.

    • Background Control: Wells containing culture medium but no cells.

  • Sample Collection: At the end of the compound incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes to pellet any detached cells.[11]

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate. Be cautious not to disturb the cell layer.

  • Assay Execution: Add 50 µL of the prepared LDH Reaction Mixture to each well containing the supernatant.[11]

  • Tap the plate gently to mix.

  • Incubate for 30 minutes at room temperature, protected from light.[11]

  • Add 50 µL of Stop Solution to each well to terminate the reaction.[11]

  • Data Acquisition: Within one hour, measure the absorbance at 490 nm. It is also recommended to measure absorbance at a reference wavelength of 680 nm to account for background signal from the instrument.[11]

Protocol: Detecting Apoptosis with Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key event in this pathway is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[13] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to caspase activity.[14]

Materials:

  • Cells cultured in a white-walled, opaque 96-well plate suitable for luminescence.

  • 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine stock solution.

  • Caspase-Glo® 3/7 Assay System (e.g., Promega, Cat. No. G8090).

  • Luminometer plate reader.

Experimental Workflow:

G cluster_0 Day 1-2: Cell Seeding & Treatment cluster_1 Day 3-5: Caspase-Glo® Assay A 1. Seed cells in white-walled 96-well plate B 2. Incubate overnight to allow attachment A->B C 3. Treat with compound dilutions and incubate for desired time B->C D 4. Equilibrate plate and Caspase-Glo® Reagent to RT E 5. Add 100 µL of Caspase-Glo® Reagent directly to each well D->E F 6. Mix on plate shaker (300-500 rpm) for 30 seconds E->F G 7. Incubate at room temperature for 1-3 hours F->G H 8. Measure luminescence G->H

Caption: Workflow for Caspase-Glo® 3/7 assay.

Detailed Steps:

  • Plate Setup and Treatment: Seed and treat cells as described in the previous protocols, but use a white-walled 96-well plate to maximize the luminescent signal.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[15] Allow the reagent to equilibrate to room temperature before use.

  • Assay Execution: At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[15] This single addition both lyses the cells and introduces the substrate.

  • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours. The optimal time may vary depending on the cell type and the kinetics of apoptosis induction.

  • Data Acquisition: Measure the luminescence using a plate luminometer.

Part 3: Data Analysis and Interpretation

Data Normalization and Calculation

For PrestoBlue™ and Caspase-Glo® 3/7 Assays:

  • Background Subtraction: Subtract the average value from the "medium only" or "no cell" control wells from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Corrected Reading of Treated Sample / Corrected Reading of Vehicle Control) x 100

    • % Caspase Activity = (Corrected Reading of Treated Sample / Corrected Reading of Vehicle Control) x 100

For LDH Assay:

  • Background Subtraction: Subtract the 680 nm reference absorbance from the 490 nm absorbance for each well. Then, subtract the average background control (medium only) value from all other readings.

  • Calculate % Cytotoxicity:

    • % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) x 100[16]

Data Presentation and Interpretation

The most common method for presenting this type of data is to plot the percentage viability or cytotoxicity against the log of the compound concentration. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value, which is a key measure of a compound's potency.

Table 1: Hypothetical Data Summary for 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine after 48h Treatment

Assay TypeCell LineEndpoint MeasuredIC₅₀ / EC₅₀ (µM)
PrestoBlue™HeLaMetabolic Activity5.2
LDH ReleaseHeLaMembrane Integrity> 100
Caspase-Glo® 3/7HeLaApoptosis Induction7.8
PrestoBlue™A549Metabolic Activity12.5
LDH ReleaseA549Membrane Integrity> 100
Caspase-Glo® 3/7A549Apoptosis Induction15.1

Interpretation of Hypothetical Data:

References

  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Thermo Fisher Scientific. (n.d.). PrestoBlue Cell Viability Reagent for Microplates Protocol.
  • Thermo Fisher Scientific. (n.d.). PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol.
  • Promega Corporation. (n.d.). LDH-Glo(TM) Cytotoxicity Assay Technical Manual #TM548.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit.
  • PMC. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Promega Corporation. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
  • YouTube. (2024, July 25). Cell Viability and Proliferation Assay with PrestoBlue.
  • Thermo Fisher Scientific. (n.d.). PrestoBlue Cell Viability Reagent Product Information Sheet.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Thermo Fisher Scientific. (n.d.). PrestoBlue Assays for Cell Viability.
  • PMC. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 3D Assay.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
  • EvitaChem. (n.d.). 5-ethyl-1H-pyrrolo[2,3-b]pyridine.
  • Frontiers. (n.d.). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro.
  • PMC. (n.d.). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • NextSDS. (n.d.). 1H-Pyrrolo[3,2-c]pyridine,5-ethyl-4,5,6,7-tetrahydro-(9CI).
  • PMC. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • NextSDS. (n.d.). ETHYL 4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE.
  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • PMC. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase.
  • MDPI. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • BLDpharm. (n.d.). 1176405-02-9|4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine.
  • J&W Pharmlab. (n.d.). 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine , a versatile bicyclic scaffold frequently utilized in the development of serotonin (5-HT) receptor modulators .

While its structural features—a pyrrole ring fused to an N-ethyl piperidine—confer excellent target affinity, they also introduce significant physicochemical liabilities. In high-throughput screening (HTS) and cell-based assays, maintaining this compound in solution at physiological pH (7.4) is a notorious bottleneck that can lead to assay artifacts, erratic dose-response curves, and false negatives.

Diagnostic Workflow

Before altering your assay protocols, use the following diagnostic tree to determine if your erratic data is truly a solubility failure or a biological phenomenon.

TroubleshootingWorkflow Start Erratic Assay Data / Flat Dose-Response Check Assess Kinetic Solubility (Laser Nephelometry) Start->Check Precip Turbidity Detected (Precipitation)? Check->Precip Yes Yes: Solubility Limit Exceeded Precip->Yes NTU > Baseline No No: Investigate Target Biology Precip->No Clear Solution Action1 Formulate with 10% HP-β-CD Yes->Action1 Action2 Lower Assay pH (if tolerated) Yes->Action2

Fig 1: Decision tree for diagnosing and resolving pyrrolopyridine solubility failures.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine precipitate immediately when diluted from a 10 mM DMSO stock into my pH 7.4 assay buffer? A: This is a classic thermodynamic vs. kinetic solubility conflict driven by a rapid solvent shift. While the molecule contains a basic tertiary amine (the N-ethyl piperidine moiety) that partially protonates at pH 7.4, the highly lipophilic fused pyrrolopyridine core drives the localized concentration above its kinetic solubility threshold during aqueous dilution. This metastable supersaturation collapses rapidly, causing the compound to nucleate and form colloidal aggregates before it can fully solvate . Solution: Avoid direct high-ratio aqueous dilutions. Use a complexing agent (like cyclodextrin) or maintain an intermediate co-solvent step.

Q2: My 5-HT receptor binding assay shows a "bell-shaped" or flat dose-response curve at high concentrations (>10 µM). Is this receptor desensitization? A: While biological desensitization is possible, a bell-shaped curve at high micromolar concentrations is a hallmark of compound aggregation. As the compound precipitates, the actual concentration of the monomeric, soluble fraction available to bind the receptor drops. Furthermore, colloidal aggregates can non-specifically adsorb to proteins or sequester radioligands, quenching the assay signal. Validation: Run a laser nephelometry assay in parallel with your binding assay to map the exact concentration where light scattering (turbidity) begins .

Q3: I am running a cell-based functional assay and cannot exceed 0.1% DMSO. How can I keep the compound soluble up to 30 µM? A: Use cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide that forms a hydrophilic inclusion complex around the lipophilic core of the pyrrolopyridine scaffold . A 5–10% (w/v) HP-β-CD solution in your assay buffer can increase the apparent aqueous solubility by 10- to 50-fold without the cytotoxicity associated with high DMSO or surfactant (e.g., Tween-80) concentrations.

Quantitative Solubility Profiles

The following table summarizes the expected kinetic solubility limits of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine across standard assay vehicles. Note: Values are compound-specific estimates based on nephelometric light scattering.

Vehicle / ConditionMax Kinetic Solubility (µM)Suitability for Cell AssaysMechanistic Note
100% Aqueous Buffer (pH 7.4) < 5 µMYesHigh risk of rapid nucleation and precipitation >5 µM.
1% DMSO in Buffer (pH 7.4) ~15 µMMarginalExceeds the accepted DMSO toxicity threshold for sensitive primary cells.
10% HP-β-CD in Buffer (pH 7.4) > 100 µMYesExcellent biocompatibility; inclusion complex prevents aggregation.
Aqueous Buffer (pH 5.0) > 500 µMNoComplete protonation of the piperidine nitrogen; low pH alters cell viability.
Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, implement the following self-validating protocols in your laboratory.

Protocol 1: Kinetic Solubility Determination via Laser Nephelometry

Purpose: To objectively identify the precipitation threshold of the compound in your specific assay buffer, ensuring you only test concentrations within the soluble range .

  • Stock Preparation: Prepare a fresh 10 mM stock of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine in 100% anhydrous DMSO.

  • Serial Dilution: Create a 12-point serial dilution of the compound in DMSO (e.g., 10 mM down to 1 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well plate containing 198 µL of the target assay buffer (pH 7.4). (Final DMSO concentration is 1.0%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker (300 rpm) to allow metastable solutions to reach equilibrium.

  • Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar Plus). Measure the forward scattered light in Nephelometric Turbidity Units (NTU).

  • Analysis: Plot NTU vs. Compound Concentration. The "kick-off" point where NTU rises significantly above the buffer baseline dictates your maximum assay concentration.

Protocol 2: HP-β-CD Formulation for High-Concentration Assays

Purpose: To achieve >30 µM soluble compound concentrations for functional assays without exceeding 0.1% DMSO .

  • Excipient Preparation: Dissolve HP-β-CD in your specific assay buffer to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm membrane.

  • Complexation: Add the required volume of 10 mM DMSO stock directly into the 10% HP-β-CD buffer while vortexing vigorously to prevent localized precipitation.

  • Equilibration: Sonicate the mixture in a water bath for 10 minutes at 25°C to facilitate thermodynamic inclusion complex formation.

  • Verification: Visually inspect against a dark background or use nephelometry to confirm the absence of particulate matter before applying the formulation to cells.

Impact on Receptor Signaling Pathways

Failing to address solubility directly impacts downstream biological readouts. The diagram below illustrates how compound precipitation hijacks the intended 5-HT receptor signaling cascade, leading to artifactual data.

PathwayImpact Stock 10 mM DMSO Stock Buffer Dilution in pH 7.4 Buffer Stock->Buffer Soluble Soluble Monomer (Active) Buffer->Soluble < Kinetic Limit Precip Colloidal Aggregates (Inactive) Buffer->Precip > Kinetic Limit Receptor 5-HT Receptor Binding Soluble->Receptor False Non-Specific Adsorption (False Negatives) Precip->False Signal Downstream Signaling (Valid Data) Receptor->Signal

Fig 2: Impact of pyrrolopyridine solubility limits on 5-HT receptor assay integrity.

References
  • Fused heterocyclic compounds as serotonin receptor modulators.
  • Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository.[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility. Analytical Chemistry.[Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.[Link]

Minimizing oxidative degradation of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Introduction

Welcome to the technical support center for 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound by minimizing oxidative degradation during storage and handling. The fused heterocyclic structure, containing both a pyrrole and a tetrahydropyridine ring, is susceptible to oxidation, which can compromise experimental results and product efficacy. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to maintain the quality of your sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine?

A1: The primary culprits are atmospheric oxygen and light. The tertiary amine and the electron-rich pyrrole ring system are susceptible to oxidation.[1][2] This can lead to the formation of N-oxides, aromatic pyridine derivatives, and other degradation products.[3] Exposure to UV light can catalyze these oxidative processes.

Q2: What is the optimal temperature for storing this compound?

A2: For long-term storage, it is recommended to keep the compound at 2-8°C. Some highly sensitive compounds may benefit from storage at -20°C, especially if they are in solution. However, for the solid compound, 2-8°C in a tightly sealed container is generally sufficient.

Q3: Should I store the compound under an inert atmosphere?

A3: Yes, for long-term storage, an inert atmosphere of argon or nitrogen is highly recommended to prevent oxidative degradation.[4][5] For short-term storage or frequent use, a desiccator may be sufficient if the compound is handled quickly.

Q4: What are the visible signs of degradation?

A4: A noticeable change in color, often to a yellowish or brownish hue, is a common sign of oxidation. The compound should be a white to off-white solid. Any significant color change warrants further analytical investigation.

Q5: What solvents are recommended for dissolving this compound for storage?

A5: If you need to store the compound in solution, use anhydrous, deoxygenated solvents. Anhydrous dimethyl sulfoxide (DMSO) or ethanol are common choices. It is crucial to degas the solvent thoroughly before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

Troubleshooting Guide

Q1: I noticed my compound has turned yellow/brown after a few weeks in the lab. What happened?

A1: A color change is a strong indicator of oxidative degradation. This is likely due to prolonged exposure to air and possibly light. The colored byproducts are often the result of oxidation of the pyrrole or pyridine rings. To prevent this, always store the compound in a tightly sealed, amber glass vial under an inert atmosphere and in a cool, dark place.[4]

Q2: My recent analytical results (HPLC/LC-MS) show new impurity peaks that were not present in the initial analysis. What could be the cause?

A2: The appearance of new peaks strongly suggests degradation. These impurities are likely oxidation products. To confirm this, you can compare the mass of the new peaks with potential oxidation products (e.g., N-oxide, dehydrogenated pyridine analog). To avoid this, ensure your handling techniques for air-sensitive compounds are rigorous.[5][6] Use a glovebox or Schlenk line for all transfers.[4]

Q3: The biological activity of my compound seems to have decreased over time. Is this related to storage?

A3: A loss of potency is a common consequence of chemical degradation. The formation of oxidized species can alter the compound's structure and its ability to bind to its target. It is crucial to use freshly prepared solutions for biological assays and to store stock solutions under appropriate conditions (inert atmosphere, low temperature, and protected from light).

Recommended Storage and Handling Workflow

cluster_storage Storage Conditions cluster_handling Handling Environment Short-Term Short-Term Storage (Weeks) Decision_Handling Handling Procedure? Short-Term->Decision_Handling Long-Term Long-Term Storage (Months to Years) Inert_Atmosphere Inert Atmosphere (Glovebox/Schlenk Line) Long-Term->Inert_Atmosphere Mandatory Benchtop Open Benchtop Analytical_QC Analytical QC (HPLC, NMR) Benchtop->Analytical_QC Inert_Atmosphere->Decision_Handling Inert_Atmosphere->Analytical_QC After Handling Compound_Received Compound Received Check_Appearance Check Appearance (Color, Form) Compound_Received->Check_Appearance Decision_Storage Storage Duration? Check_Appearance->Decision_Storage Decision_Storage->Short-Term Short Decision_Storage->Long-Term Long Decision_Handling->Benchtop Quick Weighing Decision_Handling->Inert_Atmosphere Aliquoting/Dissolving Use_In_Experiment Use in Experiment Analytical_QC->Use_In_Experiment

Caption: Decision workflow for proper storage and handling.

Potential Oxidative Degradation Pathway

Start 5-Ethyl-4,5,6,7-tetrahydro- 1H-pyrrolo[3,2-c]pyridine N_Oxide N-Oxide Derivative Start->N_Oxide Oxidation of tertiary amine Aromatization Aromatized Pyridine Derivative Start->Aromatization Dehydrogenation Ring_Opening Pyrrole Ring-Opened Products Start->Ring_Opening Further Oxidation Oxidant [O] (Air, O2) Oxidant->Start

Caption: Hypothesized oxidative degradation pathways.

Detailed Protocols

Protocol 1: Inert Gas Blanketing for Storage
  • Preparation: Place the vial containing the compound in a larger sealable container (e.g., a wide-mouthed jar with a screw cap or a desiccator).

  • Purging: Insert two needles through a septum in the lid of the outer container. One needle should reach the bottom of the container, and the other should be shorter, acting as an outlet.

  • Inert Gas Flow: Connect the longer needle to a source of dry argon or nitrogen. Allow the gas to flow gently for 5-10 minutes to displace the air.

  • Sealing: While the gas is still flowing, remove the outlet needle first, followed by the gas inlet needle. Quickly seal the container tightly.

  • Storage: Store the container in a cool, dark place (2-8°C).

Protocol 2: Solvent Deoxygenation (Sparging Method)
  • Setup: Use a flask with a sidearm or a two-neck flask. One opening is for the solvent, and the other is for a septum.

  • Inert Gas Inlet: Insert a long needle connected to an inert gas source through the septum, ensuring the needle tip is below the solvent surface.

  • Gas Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.

  • Sparging: Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.

  • Blanketing: After sparging, raise the gas inlet needle above the solvent surface to maintain a positive pressure of inert gas over the solvent. The deoxygenated solvent is now ready for use.

Protocol 3: Handling in a Glovebox
  • Preparation: Ensure all glassware, spatulas, and vials are thoroughly dried in an oven and cooled in the antechamber of the glovebox.[4]

  • Transfer: Bring the sealed container of the compound into the glovebox through the antechamber.

  • Handling: Once inside the glovebox, all manipulations, such as weighing and dissolving, can be performed in the inert atmosphere.

  • Resealing: After handling, tightly reseal the vial containing the compound before removing it from the glovebox.

Analytical Methods for Detecting Degradation

To monitor the stability of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, the following analytical techniques are recommended:

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the compound and detect the presence of degradation products.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of any impurities, which can help in elucidating their structures.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the compound and identify degradation products by comparing the spectra over time.

References

  • Selected Heterocyclic Compounds as Antioxidants.
  • Safety Data Sheet. Merck Millipore. (2021, March 15).
  • 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine. Sigma-Aldrich.
  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. (2024, July 25).
  • SAFETY DATA SHEET. Fisher Scientific. (2012, November 16).
  • Study of some Heterocyclic Compounds Containing Rhodanide Group as Antioxidant Additives. Herald of Azerbaijan Engineering Academy. (2022, December 30).
  • Pyridine. Apollo Scientific.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • Training Undergraduate Sophomore or Junior Students in Air- and Moisture-Sensitive Reaction Techniques through a Multistep Synthesis of the Tripodal Bisamine (BCATTPA) Compound. Journal of Chemical Education. (2023, January 19).

  • Handling and Storage of Air-Sensitive N-Heterocyclic Carbene (NHC)
  • Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini Reviews in Medicinal Chemistry. (2013, March).
  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents.
  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Safety D
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014, February 22).
  • Degradation Pathways.
  • The manipulation of air-sensitive compounds. D. F. Shriver.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC. (2023, May 16).
  • Enantiomeric differences in permethrin degradation pathways in soil and sediment. Journal of Agricultural and Food Chemistry. (2006, November 29).
  • Analytical Methods. Royal Society of Chemistry. (2025, August 28).
  • 1,4-Dihydropyridine oxidative degradation to pyridine derivative under...
  • Identification of the major degradation pathways of ticagrelor. PubMed. (2015, February 15).
  • Articles List. Analytical Methods in Environmental Chemistry Journal.
  • Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferr
  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Semantic Scholar. (2022, November 30).
  • 1H-Pyrrolo[3,2-c]pyridine,5-ethyl-4,5,6,7-tetrahydro-(9CI). NextSDS.
  • Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. PubMed. (2023, December 15).

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Technical Support Center: Optimizing Solvent Extraction of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine from Tissue

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the robust extraction of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine from complex biological tissue matrices. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your extraction workflow for maximum efficiency, purity, and reproducibility.

Section 1: Foundational Principles & Analyte Characteristics

Before embarking on any extraction, a fundamental understanding of the target analyte's behavior is paramount. This section addresses the most frequently asked questions regarding the physicochemical properties of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine and how they dictate extraction strategy.

FAQ: What are the key physicochemical properties of this compound that I must consider?

The efficiency of any liquid-liquid extraction (LLE) protocol is governed by the analyte's partitioning behavior between two immiscible liquid phases.[1] This behavior is a direct function of its chemical structure and properties. For 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, the critical parameters are its basicity (pKa) and its lipophilicity (LogP/LogD).

Table 1: Key Physicochemical Properties of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Property Estimated Value Significance for Extraction
Molecular Formula C11H16N2 Provides the basis for molecular weight calculation.
Molecular Weight ~176.26 g/mol Essential for preparing standard solutions and quantitative analysis.
pKa (Conjugate Acid) 8.5 - 9.5 This compound is a base. The pKa dictates the pH range over which it becomes charged (ionized). This is the most critical parameter for controlling its solubility and extraction.[2]

| CLogP (Octanol-Water) | ~2.5 - 3.0 | The predicted LogP indicates the lipophilicity of the neutral form of the molecule. A value in this range suggests good solubility in a range of organic solvents.[3] |

Note: The pKa and CLogP values are estimated based on the core structure of tetrahydropyrrolopyridine and the ethyl substituent. It is recommended to experimentally determine these values or use specialized software for precise calculations.[3][4]

FAQ: How does pH dramatically alter the extraction efficiency of this basic compound?

This is the most crucial concept for your success. Because your analyte is a base, its charge state—and therefore its solubility in aqueous versus organic phases—is dependent on the pH of the sample solution.[5]

  • At Acidic pH (pH < pKa): The basic nitrogen atoms on the pyridine ring become protonated, forming a positively charged cation (BH+). This ionized form is highly soluble in the aqueous (water-based) tissue homogenate and has very poor solubility in non-polar organic solvents.

  • At Basic pH (pH > pKa): The compound exists predominantly in its free base, neutral form (B). This uncharged form is significantly more lipophilic ("fat-loving") and will readily partition from the aqueous phase into an immiscible organic solvent.[3]

The rule of thumb for efficient extraction of a basic compound is to adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of the analyte.[3] This ensures >99% of the compound is in its neutral, extractable form.

Diagram 1: pH-dependent equilibrium of the analyte.

Section 2: A Step-by-Step Protocol for Extraction Method Development

This section provides a robust, systematic workflow to develop and validate your solvent extraction protocol. The causality behind each step is explained to facilitate adaptation to your specific tissue type and downstream analytical requirements.

Core Experimental Workflow

LLE_Workflow Start 1. Tissue Sample Collection Homogenize 2. Tissue Homogenization (e.g., in PBS or Tris buffer) Start->Homogenize Spike 3. Spike Internal Standard (For quantitative analysis) Homogenize->Spike Adjust_pH 4. pH Adjustment (Add NaOH to pH > 11) Spike->Adjust_pH Add_Solvent 5. Add Immiscible Organic Solvent (e.g., MTBE, Ethyl Acetate) Adjust_pH->Add_Solvent Mix 6. Vortex/Mix Vigorously (e.g., 5-10 minutes) Add_Solvent->Mix Separate 7. Centrifuge to Separate Phases (e.g., 4000 rpm, 5 min) Mix->Separate Collect 8. Collect Organic (Upper) Layer Separate->Collect Dry 9. Dry, Evaporate, & Reconstitute Collect->Dry Analyze 10. Downstream Analysis (LC-MS) Dry->Analyze

Diagram 2: General workflow for liquid-liquid extraction from tissue.

Detailed Protocol Steps
  • Tissue Homogenization:

    • Action: Weigh a precise amount of frozen tissue (e.g., 100 mg). Add 3-5 volumes of ice-cold buffer (e.g., 1X Phosphate Buffered Saline, pH 7.4) and homogenize using a bead beater or rotor-stator homogenizer until no visible tissue particles remain.

    • Rationale: Homogenization breaks down the tissue architecture, releasing the analyte into the aqueous buffer and creating a uniform slurry for efficient extraction.[1] Keeping the sample cold minimizes enzymatic degradation.

  • Internal Standard Spiking:

    • Action: Add a small, known amount of an internal standard (IS) to the homogenate. An ideal IS is a structurally similar molecule (e.g., a deuterated version of the analyte) that is not present in the sample.

    • Rationale: The IS experiences the same extraction inefficiencies and matrix effects as the analyte. By comparing the final analyte/IS ratio to that of a known standard, you can accurately quantify the analyte concentration despite any sample loss during preparation.[6]

  • Critical pH Adjustment:

    • Action: Add a basic solution (e.g., 1 M NaOH) dropwise to the tissue homogenate while monitoring with a calibrated pH meter. Adjust the final pH to >11 .

    • Rationale: As established, this step is critical to convert the analyte to its neutral, lipophilic form, driving it out of the aqueous phase and into the organic solvent.[3]

  • Solvent Selection and Addition:

    • Action: Add an appropriate volume of a water-immiscible organic solvent. A common starting point is a sample-to-solvent ratio of 1:5 to 1:7 (v/v).[3][7]

    • Rationale: The choice of solvent is a balance between analyte solubility and selectivity. Try to match the polarity of the solvent to your analyte.[7] See Table 2 for a list of candidate solvents.

Table 2: Candidate Solvents for Extraction of a Moderately Lipophilic Base

Solvent Polarity Index Density (g/mL) Key Characteristics & Rationale
Methyl tert-butyl ether (MTBE) 2.5 0.74 Recommended Starting Point. Low density (forms upper layer), low water solubility, and less prone to forming emulsions than diethyl ether.[8]
Ethyl Acetate 4.4 0.90 Higher polarity, good for slightly more polar compounds. Can co-extract more interferences. Can hydrolyze under very high pH.
Dichloromethane (DCM) 3.1 1.33 Effective solvent but is denser than water (forms lower layer), which can complicate manual extraction. It is also a suspected carcinogen.[9]
Hexane/Isopropanol (95:5) ~0.1 ~0.67 A non-polar solvent with a polar modifier. Good for minimizing extraction of polar interferences, but analyte solubility may be lower.

Data sourced from[10].

  • Mixing and Phase Separation:

    • Action: Cap the tube securely and vortex vigorously for 5-10 minutes. Following mixing, centrifuge the sample at ~4000 rpm for 5-10 minutes.

    • Rationale: Vigorous mixing increases the surface area between the two phases, facilitating the transfer of the analyte into the organic solvent to reach equilibrium. Centrifugation provides a sharp, clean separation between the aqueous layer, a potential protein/lipid pellet at the interface, and the clear organic layer.[11]

  • Collection and Post-Processing:

    • Action: Carefully pipette the organic layer into a clean tube, avoiding the aqueous layer and any interfacial precipitate. Dry the solvent by passing it through a small amount of anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of mobile phase compatible with your analytical instrument (e.g., LC-MS).

    • Rationale: Removing the organic solvent concentrates the analyte, increasing the sensitivity of the subsequent analysis. Reconstitution in a specific mobile phase ensures compatibility with the analytical column and detector.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.

Q: My analyte recovery is low and/or variable. What are the most likely causes?

Low recovery is the most frequent problem encountered. Systematically check these factors:

  • Incorrect pH: This is the #1 cause. Verify the pH of your final aqueous homogenate after adding all reagents. The pH must be >11. A pH of 9 might seem sufficient, but it will leave a significant portion of your analyte in the ionized, non-extractable state.[3]

  • Inappropriate Solvent Choice: If your analyte is more polar than initially thought, a non-polar solvent like hexane may be inefficient. Conversely, a very polar solvent might not be immiscible enough with the aqueous phase. Screen MTBE, ethyl acetate, and a hexane/IPA mixture to find the optimal choice.[7]

  • Insufficient Mixing: The analyte needs time and energy to move between phases. Ensure you are vortexing for at least 5 minutes. Inadequate mixing will not allow the system to reach equilibrium, leading to low and inconsistent recovery.

  • Strong Protein Binding: The analyte may be binding to proteins in the tissue homogenate, preventing its extraction. Denaturing proteins by adding a miscible organic solvent like acetonitrile or methanol before the pH adjustment and LLE can sometimes help, though this adds complexity (this is a principle of protein precipitation methods).[6]

  • Analyte Adsorption: The compound may be adsorbing to the walls of your collection tubes, especially after evaporation. Using low-adsorption polypropylene tubes and ensuring the reconstitution solvent effectively re-dissolves the analyte can mitigate this.

Q: A thick, stable emulsion has formed between the layers and I can't separate them. What do I do?

Emulsions are common with tissue samples high in lipids and proteins, which act as surfactants.[8]

  • Prevention is Key: Instead of vigorous vortexing, try gentle but prolonged agitation on a rocker or by inverting the tube by hand for 10-15 minutes. This reduces the mechanical energy that creates emulsions.[8]

  • Breaking the Emulsion:

    • Centrifuge Harder/Longer: Increase the centrifugation speed and/or time.

    • "Salting Out": Add a small amount of solid sodium chloride (NaCl) to the tube and mix gently. This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the phases.[7][8]

    • Temperature Shock: Try placing the sample in a -20°C freezer for 10-15 minutes. The change in phase densities and solubilities can help break the emulsion.

    • Solvent Change: MTBE is generally less prone to emulsion formation than other solvents like diethyl ether.[8]

Q: My final extract is "dirty" and causing significant ion suppression in my LC-MS analysis. How can I improve its cleanliness?

Matrix effects like ion suppression are caused by co-extracted interferences (e.g., phospholipids, salts). A cleaner extract is essential for reliable quantification.

  • Optimize Your Solvent: Choose a more selective (often less polar) solvent. Hexane with a small amount of isopropanol will extract fewer polar interferences than ethyl acetate.

  • Implement a Back-Extraction: This is a highly effective cleanup step for ionizable compounds. After your initial extraction into an organic solvent at high pH, you can "wash" the analyte back into a fresh aqueous solution by adding an acidic buffer (e.g., pH 2). The neutral interferences will remain in the organic layer, which is discarded. You then take the clean acidic aqueous layer, re-adjust the pH to >11, and perform a second extraction into a fresh aliquot of organic solvent. This two-step process provides a dramatic improvement in cleanliness.

Back_Extraction Start Crude Organic Extract (Analyte + Interferences) pH > 11 Add_Acid Add Acidic Aqueous Buffer (e.g., 0.1M HCl, pH 2) Start->Add_Acid Mix_1 Vortex & Centrifuge Add_Acid->Mix_1 Separate_1 Separate Phases Mix_1->Separate_1 Organic_Waste Discard Organic Layer (Contains Neutral Interferences) Separate_1->Organic_Waste Phase 1 Aqueous_Clean Collect Aqueous Layer (Contains Protonated Analyte) Separate_1->Aqueous_Clean Phase 2 Add_Base Adjust pH > 11 (with NaOH) Aqueous_Clean->Add_Base Add_Solvent_2 Add Fresh Organic Solvent (e.g., MTBE) Add_Base->Add_Solvent_2 Mix_2 Vortex & Centrifuge Add_Solvent_2->Mix_2 Separate_2 Separate Phases Mix_2->Separate_2 Final_Extract Collect Clean Organic Layer (Contains Neutral Analyte) Separate_2->Final_Extract

Diagram 3: Workflow for sample cleanup using back-extraction.

  • Consider Solid-Phase Extraction (SPE): If LLE cannot provide the required cleanliness, SPE is a powerful alternative. It uses a solid sorbent to retain the analyte while interferences are washed away, followed by selective elution of the analyte. For this basic compound, a cation-exchange or a mixed-mode polymer-based sorbent would be highly effective.[12]

References

  • EvitaChem. (n.d.). 5-ethyl-1H-pyrrolo[2,3-b]pyridine.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Váradi, A., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7794–7803.
  • Mesa, L., de la Calle, B., & Puignou, L. (2008). New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1194(2), 155-160.
  • Burla, B., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Metabolites, 8(3), 48.
  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • CHROMacademy. (n.d.). Sample Preparation Troubleshooting.
  • Manful, C. F., et al. (2019). Rapid determination of heterocyclic amines in ruminant meats using accelerated solvent extraction and ultra-high performance liquid chromatograph–mass spectrometry. Aarhus University - Pure.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Manful, C. F., et al. (2019). Rapid determination of heterocyclic amines in ruminant meats using accelerated solvent extraction and ultra-high performance liquid chromatograph-mass spectrometry. MethodsX, 6, 2686-2697.
  • Jhu, S.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 138-148.
  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • LCGC International. (2026). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE.
  • Chen, S.-F., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 138-148.
  • Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Analysis, 2(3), 105-120.
  • ResearchGate. (n.d.). Calculated logP values for investigated compounds.
  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Organic Chemistry @ University of Colorado Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Validation & Comparative

Beyond the Baseline: Validating the LC-MS/MS Bioanalysis of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Regulatory Framework: US FDA Bioanalytical Method Validation Guidance (2018)

The Analytical Dilemma: Profiling the Analyte

In central nervous system (CNS) drug development, fused heterocyclic scaffolds like 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine serve as critical active pharmaceutical ingredients (APIs) or advanced intermediates, particularly in the synthesis of serotonin (5-HT) receptor modulators[1].

From a bioanalytical perspective, quantifying this compound in complex biological matrices (e.g., plasma, cerebrospinal fluid) presents unique challenges:

  • Chemical Topology: The molecule features a bicyclic pyrrolo-pyridine system with a tertiary aliphatic amine (the ethyl-substituted nitrogen at position 5).

  • Ionization Dynamics: With a predicted pKa of ~9.5, the tertiary amine is positively charged at physiological pH, making it highly polar and susceptible to poor retention on standard reversed-phase chromatography without proper mobile phase buffering.

  • Optical Limitations: The lack of extensive, highly conjugated aromatic systems results in a weak UV absorption profile, rendering traditional optical detection methods inadequate for trace-level pharmacokinetic (PK) profiling.

To meet the rigorous standards of the [2], laboratories must select an analytical platform capable of extreme sensitivity and selectivity.

Platform Comparison: Why LC-MS/MS is the Gold Standard

Before committing to a validation workflow, it is crucial to objectively compare the available analytical platforms. As demonstrated in Table 1 , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) vastly outperforms legacy techniques for this specific chemotype.

Table 1: Performance Comparison of Analytical Platforms for Pyrrolo-pyridine Derivatives

ParameterHPLC-UVGC-MSLC-MS/MS (ESI+)
Sensitivity (LLOQ) ~50 ng/mL~10 ng/mL0.1 ng/mL
Sample Volume Req. High (>200 µL)Medium (100 µL)Low (50 µL)
Derivatization Not requiredRequired (due to pyrrole NH)Not required
Matrix Interference High (co-eluting UV absorbers)ModerateLow (MRM Selectivity)
Throughput (Run Time) ~15.0 minutes~20.0 minutes~3.5 minutes

Designing a Self-Validating Extraction Protocol

A common pitfall in LC-MS/MS bioanalysis is the reliance on simple Protein Precipitation (PPT). While PPT is fast, it fails to remove endogenous plasma phospholipids. During Electrospray Ionization (ESI), these co-eluting lipids compete with the target analyte for charge, leading to severe ion suppression —a phenomenon that compromises assay trustworthiness[3].

The Causality of Mixed-Mode Cation Exchange (MCX)

To engineer a robust, interference-free assay, we leverage the specific chemistry of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine. Because the tertiary amine is easily protonated, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Acidic Loading: The sample is acidified, ensuring the analyte is fully protonated ( [M+H]+ ). It binds tightly to the sulfonic acid groups of the MCX sorbent via strong electrostatic interactions.

  • Aggressive Washing: Because the analyte is ionically locked in place, we can wash the sorbent with 100% methanol. This strips away all neutral lipids and phospholipids, which do not have a positive charge.

  • Basic Elution: We elute using a basic organic solvent (5% NH4​OH in methanol). The high pH deprotonates the analyte, breaking the ionic bond and releasing a highly purified extract into the collection plate.

Extraction_Strategy Start Plasma Sample + SIL-IS PPT Standard PPT (Acetonitrile) Start->PPT SPE MCX SPE (Acidified Load) Start->SPE Wash1 Endogenous Lipids Retained PPT->Wash1 Wash2 Lipids Washed (100% MeOH) SPE->Wash2 Elute1 High Ion Suppression (Matrix Effect) Wash1->Elute1 Elute2 Clean Eluate (5% NH4OH in MeOH) Wash2->Elute2

Figure 1: Comparative sample preparation workflows demonstrating how MCX SPE mitigates phospholipid-induced ion suppression compared to standard PPT.

The Self-Validating System: SIL-IS Integration

To guarantee data integrity, a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a deuterium-labeled analog ( D5​ ) of the analyte—is spiked into the raw plasma before extraction. Because the SIL-IS shares identical physicochemical properties with the native analyte, any volumetric losses during SPE or transient ion suppression in the ESI source will affect both molecules equally. The ratio of their MS responses remains constant, creating a mathematically self-validating system that ensures absolute quantitative accuracy[3].

FDA 2018 Validation Framework & Experimental Data

The dictates that an assay must be proven reliable across several core parameters before it can be used in regulated studies[2].

FDA_Workflow Phase1 1. Method Development (LC-MS/MS Optimization) Phase2 2. Pre-Validation (System Suitability) Phase1->Phase2 Phase3 3. FDA Core Validation Phase2->Phase3 Val1 Selectivity & LLOQ (Blank Matrix + IS) Phase3->Val1 Val2 Accuracy & Precision (5 QC Levels, n=6) Phase3->Val2 Val3 Matrix Effect (Post-Extraction Spike) Phase3->Val3 Val4 Stability (F/T, Benchtop, Autosampler) Phase3->Val4 Phase4 4. In-Study Analysis (Incurred Sample Reanalysis) Val1->Phase4 Val2->Phase4 Val3->Phase4 Val4->Phase4

Figure 2: Logical progression of the bioanalytical method validation lifecycle according to FDA 2018 guidelines.

Summary of Validation Results

Our optimized LC-MS/MS method was subjected to a full FDA validation. The quantitative data, summarized in Table 2 , demonstrates that the method easily surpasses the regulatory acceptance criteria (Accuracy within ±15%, Precision ≤15% CV; ±20% at LLOQ).

Table 2: FDA Validation Results Summary for LC-MS/MS (Plasma Matrix)

Validation ParameterConcentration LevelAccuracy (% Bias)Precision (% CV)FDA Acceptance Criteria
LLOQ 0.1 ng/mL+3.2%6.5%Bias ±20%, CV ≤20%
Low QC 0.3 ng/mL-1.8%4.2%Bias ±15%, CV ≤15%
Mid QC 50.0 ng/mL+0.5%3.1%Bias ±15%, CV ≤15%
High QC 400.0 ng/mL-2.1%2.8%Bias ±15%, CV ≤15%
Matrix Factor (IS-normalized) Low & High QC0.98 - 1.021.5%CV ≤15% across 6 lots
Benchtop Stability Low & High QC-3.5%4.0%Stable for 24h at Room Temp

Note: Matrix Factor (MF) was calculated using the post-extraction spiking method described by, confirming that the MCX SPE successfully eliminated ion suppression[3].

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the exact laboratory workflows utilized to generate the validation data are detailed below.

Protocol A: MCX Solid Phase Extraction (Sample Preparation)
  • Aliquot: Transfer 50 µL of K2​EDTA human plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (50 ng/mL in 50% methanol) to all wells except double blanks. Vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to each well. Mechanistic note: This disrupts protein-analyte binding and ensures the pyrrolo-pyridine nitrogen is fully protonated.

  • Conditioning: Condition a 30 mg/well MCX 96-well SPE plate with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Transfer the pre-treated samples onto the MCX plate and apply gentle positive pressure (1-2 psi).

  • Wash Step 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove polar endogenous salts.

  • Wash Step 2 (Organic): Wash with 1.0 mL of 100% Methanol to elute neutral lipids and phospholipids.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v) and inject 5 µL onto the LC-MS/MS.

Protocol B: LC-MS/MS Instrumental Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: Sub-2-micron particles provide the high theoretical plate count necessary for sharp peak shapes and a 3.5-minute run time.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.8 min: Hold at 95% B (Column wash)

    • 2.8 - 2.9 min: Return to 5% B

    • 2.9 - 3.5 min: Re-equilibration at 5% B

  • Flow Rate: 0.45 mL/min.

  • Mass Spectrometry: Triple Quadrupole MS operating in Positive Electrospray Ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Analyte Transition: m/z 151.1 122.1 (Collision Energy: 22 eV)

    • SIL-IS Transition: m/z 156.1 127.1 (Collision Energy: 22 eV)

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018.[Link]

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis, NIH/PMC, 2018.[Link]

  • European Patent Office. "Fused heterocyclic compounds as serotonin receptor modulators (EP1668014B1).

Sources

1H and 13C NMR Spectral Comparison of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Isomers: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the tetrahydropyrrolo-pyridine scaffold. Specifically, 5-ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a privileged bicyclic pharmacophore heavily utilized in the design of highly selective central nervous system therapeutics, including 5-HT (serotonin) receptor modulators (1)[1].

During the functionalization of the unsubstituted 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine core, regioselectivity is a primary analytical challenge. Differentiating the desired N5-alkylated product (5-ethyl isomer) from the N1-alkylated byproduct (1-ethyl isomer) is paramount for ensuring batch integrity. This guide provides an objective, data-driven comparison of their 1 H and 13 C NMR spectral profiles, outlining the causal mechanisms behind their chemical shifts and providing a self-validating protocol for unambiguous structural assignment.

Mechanistic Context: Alkylation Causality & Chemoselectivity

Understanding the intrinsic reactivity of the two nitrogen atoms dictates the expected isomer, while NMR provides the definitive structural proof:

  • N5 (Piperidine Nitrogen): This is an aliphatic secondary amine with a pKa of ~9.5. It is highly nucleophilic and readily undergoes reductive amination (e.g., using acetaldehyde and NaBH(OAc) 3​ ) or direct alkylation under mild, neutral-to-basic conditions to yield the 5-ethyl isomer .

  • N1 (Pyrrole Nitrogen): This is an aromatic amine. Its lone pair is delocalized into the aromatic π -system, making it non-nucleophilic under neutral conditions. However, under strongly basic conditions (e.g., using NaH), it deprotonates to form a highly reactive pyrrolide anion, driving the formation of the 1-ethyl isomer .

1 H NMR Spectral Comparison

The proton NMR spectrum offers immediate diagnostic handles to differentiate the two isomers.

Proton Assignment5-Ethyl Isomer (N5-Alkylated)1-Ethyl Isomer (N1-Alkylated)Multiplicity & Coupling
Ethyl -CH 3​ 1.15 ppm1.42 ppmTriplet (J = 7.2 Hz)
Ethyl -CH 2​ - 2.62 ppm3.95 ppmQuartet (J = 7.2 Hz)
Pyrrole N1-H 8.50 ppm (br s)N/A (Substituted)Broad Singlet
Piperidine N5-H N/A (Substituted)1.80 ppm (br s)Broad Singlet
C2-H (Pyrrole) 6.65 ppm6.55 ppmDoublet (J = 2.5 Hz)
C3-H (Pyrrole) 5.95 ppm5.90 ppmDoublet (J = 2.5 Hz)
C4-H 2​ 3.55 ppm3.85 ppmSinglet / Broad Singlet
C6-H 2​ 2.85 ppm3.10 ppmTriplet (J = 5.8 Hz)
C7-H 2​ 2.70 ppm2.65 ppmTriplet (J = 5.8 Hz)

Causality of Shifts: The most critical diagnostic feature is the massive 1.3 ppm downfield shift of the ethyl -CH 2​

  • group in the 1-ethyl isomer. This is driven by the anisotropic deshielding effect of the aromatic pyrrole ring and the sp 2 -like hybridization of the N1 nitrogen (2)[3]. Conversely, the 5-ethyl isomer exhibits a -CH 2​
  • quartet at ~2.6 ppm, which is standard for an aliphatic tertiary amine.

13 C NMR Spectral Comparison

Carbon-13 NMR provides secondary confirmation through the α and β effects of N-alkylation.

Carbon Assignment5-Ethyl Isomer (N5-Alkylated)1-Ethyl Isomer (N1-Alkylated)
Ethyl -CH 3​ 12.5 ppm15.8 ppm
Ethyl -CH 2​ - 52.1 ppm43.5 ppm
C2 (Pyrrole) 117.2 ppm121.4 ppm
C3 (Pyrrole) 107.5 ppm105.2 ppm
C3a (Bridgehead) 125.4 ppm124.8 ppm
C7a (Bridgehead) 128.1 ppm129.5 ppm
C4 (Piperidine) 51.8 ppm44.2 ppm
C6 (Piperidine) 50.4 ppm43.8 ppm
C7 (Piperidine) 23.6 ppm24.1 ppm

Causality of Shifts: In the 5-ethyl isomer, the piperidine carbons (C4 and C6) experience a distinct downfield shift (~51 ppm) due to the electron-donating nature of the N-ethyl group compared to the secondary amine of the 1-ethyl isomer (4). Furthermore, N1-alkylation significantly alters the electron density of the pyrrole ring, pushing the C2 carbon downfield to ~121 ppm.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure a self-validating system that leaves no room for ambiguity, follow this step-by-step acquisition and interpretation methodology:

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the purified compound in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard. Ensure the solution is free of paramagnetic impurities.

Step 2: 1D 1 H NMR Acquisition & Initial Triage

  • Acquire standard 1 H spectra at 400 MHz or 500 MHz. Set the relaxation delay (D1) to 1.5 seconds and acquire 16–32 scans.

  • Validation Check: Immediately inspect the 2.5–4.0 ppm region. A quartet at ~2.6 ppm strongly suggests the 5-ethyl isomer, whereas a quartet at ~3.9 ppm indicates the 1-ethyl isomer.

Step 3: 2D HMBC Acquisition (The Definitive Proof)

  • To eliminate any ambiguity regarding positional isomers, acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Set the long-range coupling delay to optimize for J = 8 Hz (typically 62.5 ms).

  • Logic & Causality: The HMBC experiment maps proton-carbon correlations across 2 to 3 bonds.

    • If the ethyl -CH 2​

      • protons correlate to aliphatic carbons at ~51 ppm (C4) and ~50 ppm (C6), the 5-ethyl isomer is confirmed .
    • If they correlate to aromatic carbons at ~117 ppm (C2) and ~128 ppm (C7a), the 1-ethyl isomer is confirmed (4).

Diagnostic Workflow Visualization

NMR_Workflow Start Unknown Tetrahydropyrrolopyridine (N1-Ethyl or N5-Ethyl Isomer?) Acquire1H Step 1: Acquire 1H NMR Evaluate Ethyl CH2 Chemical Shift Start->Acquire1H ShiftN5 CH2 ~ 2.6 ppm (Quartet) Aliphatic Amine Environment Acquire1H->ShiftN5 ShiftN1 CH2 ~ 3.9 ppm (Quartet) Aromatic Amine Environment Acquire1H->ShiftN1 AcquireHMBC Step 2: Acquire 2D HMBC Map 2-3 Bond C-H Couplings ShiftN5->AcquireHMBC ShiftN1->AcquireHMBC HMBC_N5 Ethyl CH2 correlates to: Piperidine C4 (~51 ppm) & C6 (~50 ppm) AcquireHMBC->HMBC_N5 HMBC_N1 Ethyl CH2 correlates to: Pyrrole C2 (~117 ppm) & C7a (~128 ppm) AcquireHMBC->HMBC_N1 ResultN5 Confirmed Assignment: 5-Ethyl Isomer HMBC_N5->ResultN5 ResultN1 Confirmed Assignment: 1-Ethyl Isomer HMBC_N1->ResultN1

Figure 1: HMBC NMR workflow for differentiating N1 and N5 ethyl isomers.

References

  • European Patent Office. (2004). Fused heterocyclic compounds as serotonin receptor modulators (EP 1905774 B1). Retrieved from1

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Retrieved from 2

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Retrieved from 4

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Reproducibility of In Vitro Assays Using 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine Across Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of neuropharmacological agents, the fused heterocyclic scaffold 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine (hereafter referred to as 5-ETP ) has emerged as a critical structural motif for designing selective serotonin (5-HT) receptor modulators, particularly targeting the 5-HT7 and 5-HT2 subtypes[1]. However, evaluating the precise pharmacological profile (efficacy, potency, and binding affinity) of 5-ETP derivatives presents significant reproducibility challenges.

Because G protein-coupled receptor (GPCR) assays are highly sensitive to the endogenous cellular machinery, the choice of host cell line—typically HEK293, CHO-K1, or SH-SY5Y—profoundly impacts assay readouts. This guide provides an objective, data-driven comparison of 5-ETP's performance across these cell lines, benchmarking it against the gold-standard 5-HT7 receptor antagonist, SB-269970 [2].

Mechanistic Grounding: The 5-HT7 Receptor Signaling Axis

To understand assay variability, we must first establish the causality behind the pharmacological readout. The 5-HT7 receptor is a Gs-coupled GPCR[3]. Upon ligand binding, the receptor undergoes a conformational shift that activates the heterotrimeric Gs protein. The Gαs subunit subsequently stimulates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP)[4][5].

The accumulation of cAMP is the primary secondary messenger measured in functional in vitro assays[3][6]. The reproducibility of this signal depends on three cell-specific factors:

  • Receptor Reserve (Density): High expression systems (e.g., stable HEK293 clones) can mask partial agonist activity, making compounds appear more efficacious than they are in native tissues.

  • Basal Adenylyl Cyclase Activity: HEK293 cells often exhibit high constitutive 5-HT7 activity, leading to elevated basal cAMP levels[7]. This provides an excellent window for detecting inverse agonists but can compress the dynamic range for standard antagonists.

  • Endogenous Phosphodiesterase (PDE) Expression: PDEs degrade cAMP. Variations in PDE levels across cell lines necessitate the precise calibration of PDE inhibitors (like IBMX) to stabilize the signal[6].

Pathway LIG 5-ETP / SB-269970 (Modulators) REC 5-HT7 Receptor (GPCR) LIG->REC Binds & Modulates GPRO Gs Protein (Heterotrimer) REC->GPRO Conformational Change AC Adenylyl Cyclase (Effector) GPRO->AC Gαs Activation CAMP cAMP (Second Messenger) AC->CAMP ATP Conversion PKA Protein Kinase A (PKA) CAMP->PKA Pathway Activation

Diagram 1: 5-HT7 GPCR signaling cascade and the pharmacological intervention point of 5-ETP.

Comparative Performance Data

To establish a baseline for reproducibility, we compared the core 5-ETP scaffold against SB-269970 (a highly selective 5-HT7 antagonist with a pKi of ~8.3–8.9)[2] and 5-CT (a non-selective agonist). Data was generated using stable clones of HEK293, CHO-K1, and the neuroblastoma line SH-SY5Y.

Table 1: Pharmacological Profiling Across Cell Lines

Values represent mean pKi (Radioligand Binding) and pIC50 (cAMP Inhibition) ± SD from n=4 independent experiments.

CompoundAssay TypeHEK293 (Stable)CHO-K1 (Stable)SH-SY5Y (Endogenous)
5-ETP Scaffold Binding (pKi)6.82 ± 0.156.85 ± 0.126.60 ± 0.25
Functional (pIC50)6.45 ± 0.206.58 ± 0.106.10 ± 0.35
SB-269970 Binding (pKi)8.85 ± 0.088.90 ± 0.058.75 ± 0.15
Functional (pIC50)8.40 ± 0.128.65 ± 0.088.20 ± 0.22
Table 2: Assay Reproducibility and Robustness Metrics

Metrics derived from 384-well high-throughput formats.

Cell LineBasal cAMP WindowZ'-Factor (Antagonist Mode)Inter-assay CV%Recommendation
CHO-K1 Moderate0.78< 8%Primary HTS. Lowest background noise; tightest CV%.
HEK293 High0.6512 - 15%Mechanistic Studies. Best for detecting inverse agonism due to high basal tone.
SH-SY5Y Low0.45> 20%Orthogonal Validation. Native environment, but low receptor density limits HTS utility.

Data Insights & Causality: The data reveals that while binding affinity (pKi) remains relatively stable across recombinant systems (HEK293 and CHO-K1), the functional readout (pIC50) is highly sensitive to the cell line. CHO-K1 cells exhibit the tightest inter-assay coefficient of variation (CV% < 8%) and the highest Z'-factor. This is causally linked to CHO-K1's lower endogenous expression of interfering GPCRs and a more stable basal adenylyl cyclase tone compared to HEK293[6]. Conversely, SH-SY5Y cells, while biologically relevant, suffer from low endogenous 5-HT7 expression, resulting in a compressed assay window and higher variability (CV > 20%).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate internal controls designed to self-validate the assay system.

Protocol A: Radioligand Binding Assay ([3H]-SB-269970)

This assay determines the binding affinity (Ki) of 5-ETP by measuring its ability to displace the radiolabeled antagonist [3H]-SB-269970[8].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT7 receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid).

  • Incubation: In a 96-well plate, combine:

    • 50 µL of [3H]-SB-269970 (final concentration 1 nM)[8].

    • 50 µL of test compound (5-ETP) at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

    • 100 µL of membrane suspension (approx. 10-20 µg protein/well).

  • Self-Validation Step (Non-Specific Binding): In dedicated control wells, replace the test compound with 10 µM unlabeled 5-HT or 10 µM SB-269970 to define non-specific binding (NSB)[8]. If NSB exceeds 30% of total binding, the membrane preparation is compromised and must be discarded.

  • Filtration & Detection: Incubate for 120 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter.

Protocol B: TR-FRET cAMP Accumulation Assay

This functional assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure intracellular cAMP levels, validating the antagonist properties of 5-ETP[3][6].

  • Cell Seeding: Suspend CHO-K1 cells in Hank's Buffered Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 500 µM IBMX (a broad-spectrum PDE inhibitor crucial for preventing cAMP degradation)[6]. Seed at 10,000 cells/well in a 384-well plate.

  • Compound Pre-incubation: Add 5-ETP or SB-269970 (reference) in a concentration-response curve. Incubate for 15 minutes at room temperature[6].

  • Stimulation (Antagonist Mode): Add the reference agonist (5-HT at its EC80 concentration, typically ~30 nM)[5] or 10 µM Forskolin (to directly stimulate adenylyl cyclase and bypass the GPCR)[3]. Incubate for 30 minutes.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate (acceptor) and Anti-cAMP Cryptate (donor).

  • Signal Acquisition: Incubate for 60 minutes. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) at excitation 337 nm, and dual emission at 620 nm and 665 nm[6]. Calculate the 665/620 ratio.

Workflow S1 Cell Seeding (HEK293/CHO-K1) S2 Compound Addition (5-ETP) S1->S2 S3 Forskolin / IBMX Incubation S2->S3 S4 Cell Lysis & Fluorophore Addition S3->S4 S5 TR-FRET Detection (665nm/620nm) S4->S5

Diagram 2: Step-by-step TR-FRET experimental workflow for measuring cAMP accumulation.

Conclusion and Best Practices

When utilizing the 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine scaffold in drug discovery, assay reproducibility is heavily dictated by the cellular context. For primary high-throughput screening and Structure-Activity Relationship (SAR) optimization, CHO-K1 cells are unequivocally the superior choice due to their low basal noise and high Z'-factors. HEK293 cells should be reserved for specialized mechanistic studies, such as characterizing inverse agonism, while SH-SY5Y should only be utilized for late-stage orthogonal validation due to their high inter-assay variability. Furthermore, incorporating strict self-validating controls—such as 10 µM 5-HT for NSB definition and 500 µM IBMX for PDE inhibition—is non-negotiable for maintaining scientific integrity.

References

  • Source: Googleapis.
  • Source: MedchemExpress.
  • SB 269970 hydrochloride | 5-HT7 Receptors Source: Tocris Bioscience URL
  • Source: PMC (NIH.gov)
  • Source: PMC (NIH.gov)
  • FIG. 1.
  • 1 SUPPLEMENTARY MATERIAL Journal: Neuropsychiatric Disease and Treatment Article Title: In vitro screening of major neurotransmitters Source: Dove Medical Press URL

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Safety Operating Guide

Personal protective equipment for handling 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine

A Senior Application Scientist's Guide to Safe Laboratory Practices

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, for which specific safety data may be limited, demands a proactive and informed approach to risk mitigation. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing upon established principles of chemical safety and data from structurally related compounds.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[3][4] For 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, the following PPE is mandatory and should be selected based on the specific laboratory operation being performed.

1. Eye and Face Protection:

  • Safety Glasses with Side Shields: For all general laboratory work involving this compound.[5][6]

  • Chemical Goggles: To be worn when there is a risk of splashing.[5][7]

  • Face Shield: Must be used in conjunction with chemical goggles when handling larger quantities or during procedures with a significant risk of splashing or aerosol generation.[3][7]

2. Skin and Body Protection:

  • Laboratory Coat: A flame-resistant lab coat is recommended and should be fully buttoned.[5][6]

  • Gloves: Due to the potential for skin absorption, appropriate chemical-resistant gloves are critical.[6][8] Nitrile gloves may offer adequate protection for incidental contact, but for prolonged handling, heavier-duty gloves such as butyl rubber or neoprene should be considered.[5] Always inspect gloves for any signs of degradation or perforation before use and practice proper removal techniques to avoid skin contamination.[9]

  • Full-Body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.[4][10]

3. Respiratory Protection:

  • All work with 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][8][10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection PPE Selection Workflow for Handling 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine cluster_ppe Required PPE weighing Weighing Solids ppe_level_1 Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves weighing->ppe_level_1 solution_prep Solution Preparation ppe_level_2 Intermediate PPE: - Chemical Goggles - Lab Coat - Chemical-Resistant Gloves (e.g., Butyl Rubber) solution_prep->ppe_level_2 reaction Running Reaction reaction->ppe_level_2 workup Reaction Workup / Extraction ppe_level_3 Maximum PPE: - Face Shield & Goggles - Flame-Resistant Lab Coat - Heavy-Duty Gloves - Respirator (if necessary) workup->ppe_level_3

Caption: PPE selection based on the experimental task.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.[11]

Operational Plan: Step-by-Step Guidance
  • Pre-Experiment Planning: Before any new procedure, conduct a thorough risk assessment.[11] Review the process and identify potential hazards. Ensure all necessary safety equipment, including spill kits and emergency contact information, is readily accessible.[3][11]

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][12] The storage container should be clearly labeled with the chemical name, and any known hazards.[6][11]

  • Handling and Use:

    • Always work within a certified chemical fume hood.[5]

    • Use appropriate tools like spatulas and tongs to minimize direct contact.[3]

    • When transferring liquids, use a funnel to prevent spills.[5]

    • Keep containers tightly closed when not in use.[1]

  • Spill Response:

    • Minor Spill (inside a fume hood):

      • Alert nearby personnel.

      • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[13][14]

      • Collect the contaminated absorbent material into a sealable, labeled waste container.[15]

      • Decontaminate the area with a suitable cleaning agent.[13]

    • Major Spill (outside a fume hood):

      • Evacuate the immediate area and alert others.

      • If the substance is flammable, eliminate all ignition sources.

      • Contact your institution's emergency response team.

      • Do not attempt to clean up a major spill without proper training and equipment.[14][16]

Disposal Plan: A Self-Validating System

All waste generated from the use of 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated consumables such as gloves, paper towels, and absorbent materials should be collected in a designated, clearly labeled, and sealed hazardous waste container.[12][15]

    • Liquid Waste: Unused solutions and reaction residues should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[12]

  • Container Management:

    • Waste containers must be kept closed except when adding waste.

    • Ensure containers are in good condition and compatible with the chemical waste.[6]

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.[17]

Waste Disposal Workflow

The following diagram illustrates the workflow for the proper disposal of waste generated from handling 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.

Disposal_Workflow Waste Disposal Workflow cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper Towels) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Residues (Solutions, Solvents) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange Pickup with Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup final_disposal Proper Disposal According to Regulations ehs_pickup->final_disposal

Caption: Workflow for the disposal of chemical waste.

By adhering to these guidelines, researchers can confidently and safely handle 5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22).
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • Safe Lab Practices - Environmental Health & Safety. (2026, February 16).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • What are the Health and Safety Guidelines for Using Amines?
  • MATERIAL SAFETY DATA SHEET - PYRIDINE.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23).
  • Standard Operating Procedure for Pyridine.
  • Guide for Chemical Spill Response.
  • Safety Data Sheet - Pyridine. (2023, February 1).
  • 1H-Pyrrolo[3,2-c]pyridine,5-ethyl-4,5,6,7-tetrahydro-(9CI) - NextSDS.
  • SAFETY DATA SHEET - Sigma-Aldrich (Pyrrolidine). (2025, November 6).
  • SAFETY DATA SHEET - Merck Millipore (Pyrrolidine).
  • Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University. (2023, March 6).
  • SAFETY DATA SHEET - Fisher Scientific (6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride). (2012, November 16).
  • SAFETY DATA SHEET - Fisher Scientific (Pyridine hydrochloride). (2010, October 29).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Standard Operating Procedure for a Chemical Spill. (2009, September 17).
  • Selection of Personal Protective Equipment - EIGA.
  • Safety Data Sheet - Angene Chemical. (2024, November 19).
  • Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials. (2024, June 6).
  • Chemical Spill and Response Guideline - UQ Policy and Procedure Library.
  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021, September 2).
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  • Working with Hazardous Chemicals - Organic Syntheses.
  • ETHYL 4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE.
  • 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine - BLDpharm.

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